Product packaging for (1-methyl-1H-imidazol-4-yl)methanamine(Cat. No.:CAS No. 486414-83-9)

(1-methyl-1H-imidazol-4-yl)methanamine

Cat. No.: B1306189
CAS No.: 486414-83-9
M. Wt: 111.15 g/mol
InChI Key: YSEAGFBRAQOCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-methyl-1H-imidazol-4-yl)methanamine is a useful research compound. Its molecular formula is C5H9N3 and its molecular weight is 111.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9N3 B1306189 (1-methyl-1H-imidazol-4-yl)methanamine CAS No. 486414-83-9

Properties

IUPAC Name

(1-methylimidazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-8-3-5(2-6)7-4-8/h3-4H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEAGFBRAQOCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383546
Record name (1-methyl-1H-imidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486414-83-9
Record name (1-methyl-1H-imidazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-imidazol-4-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic and Biological Characterization of (1-methyl-1H-imidazol-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of (1-methyl-1H-imidazol-4-yl)methanamine. The document details predicted and comparative spectroscopic data, outlines relevant experimental protocols, and explores the likely biological signaling pathways associated with this compound, given its structural similarity to known bioactive molecules.

Spectroscopic Characterization

¹H NMR: A proton NMR spectrum for this compound is available, though specific peak assignments require further experimental verification. Based on the structure and data for similar compounds, the following chemical shifts are anticipated.[1]

¹³C NMR: Experimental ¹³C NMR data for the target molecule is not currently available. The predicted chemical shifts are based on data for 1-methylimidazole and general principles of NMR spectroscopy.[2] Tautomerization in imidazole derivatives can sometimes lead to broadened signals for the ring carbons in solution-state ¹³C NMR.

Table 1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H2 (imidazole ring)~7.5~138
H5 (imidazole ring)~6.8~120
-CH₃ (N-methyl)~3.6~33
-CH₂- (methanamine)~3.7~38
-NH₂Variable (broad)-
C2 (imidazole ring)-~138
C4 (imidazole ring)-~135
C5 (imidazole ring)-~120
-CH₃ (N-methyl)-~33
-CH₂- (methanamine)-~38

The IR spectrum of this compound is expected to show characteristic peaks for the N-H and C-H stretching of the amine group, C-H stretching of the aromatic imidazole ring and the methyl group, and C=N and C=C stretching within the imidazole ring. The data presented is based on the known spectrum of 1-methylimidazole.[3]

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine)3300-3500Medium, Broad
C-H Stretch (aromatic)3100-3150Medium
C-H Stretch (aliphatic)2850-2960Medium
C=N Stretch (imidazole)1580-1650Medium
C=C Stretch (imidazole)1450-1550Medium
N-H Bend (amine)1590-1650Variable
C-N Stretch1000-1250Medium

The mass spectrum of this compound is predicted to show a molecular ion peak corresponding to its molecular weight (111.15 g/mol ). Fragmentation patterns are likely to involve the loss of the aminomethyl group and cleavage of the imidazole ring, similar to other heterocyclic amines. The fragmentation of the related compound, histamine, involves the neutral loss of ammonia.[4]

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₅H₉N₃
Molecular Weight111.15
Predicted [M+H]⁺112.087
Predicted Major Fragmentsm/z 82 (loss of -CH₂NH₂)

Experimental Protocols

The following protocols are generalized procedures for the spectroscopic analysis of this compound and are based on standard techniques for similar compounds.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 300 MHz or 500 MHz NMR spectrometer.[5][6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.[7]

    • KBr Pellet (for solid form): Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder and press into a thin, transparent pellet.[8]

    • ATR: Place the sample directly on the ATR crystal.[9]

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column is typically used for polar compounds.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate to improve ionization.[10]

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI is expected to be effective for this amine-containing compound.

    • Scan Mode: Full scan mode to identify the molecular ion, followed by product ion scan (MS/MS) of the protonated molecule to determine fragmentation patterns.

    • Collision Energy: Varied to optimize fragmentation.

Biological Activity and Signaling Pathways

This compound is a structural analog of histamine and is related to a class of compounds known to interact with histamine receptors.[11] In particular, its structure suggests potential activity as a histamine H3 receptor agonist.[12] The H3 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, where it acts as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters.

Activation of the H3 receptor by an agonist like this compound is expected to initiate a cascade of intracellular events.[13][14]

  • G-Protein Coupling: The H3 receptor is coupled to the Gαi/o family of G-proteins. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer.

  • Downstream Effectors:

    • Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

    • MAPK Pathway Activation: The Gβγ subunit can activate the mitogen-activated protein kinase (MAPK/ERK) pathway.[15]

    • PI3K/Akt Pathway Activation: The Gβγ subunit can also activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[13]

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the potential signaling pathways of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (LC-MS/MS) Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Experimental workflow for the spectroscopic characterization.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound H3R Histamine H3 Receptor Agonist->H3R Binds to G_protein Gαi/o | Gβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK) Pathway G_protein->MAPK Activates PI3K PI3K/Akt Pathway G_protein->PI3K Activates cAMP cAMP AC->cAMP Decreases

Caption: Putative signaling pathway via the Histamine H3 receptor.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1-methyl-1H-imidazol-4-yl)methanamine. The following sections detail the predicted spectral data, a thorough experimental protocol for acquiring such data, and visualizations of the molecular structure and key NMR correlations. This information is critical for the structural elucidation and quality control of this compound in research and development settings.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of public experimental spectra for this compound, the following data has been generated using reputable NMR prediction software. These predicted values provide a strong foundation for spectral interpretation.

¹H NMR Data (Predicted)

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent, such as CDCl₃, is summarized in Table 1. The spectrum is expected to show distinct signals for the protons on the imidazole ring, the methyl group, the methylene bridge, and the amine group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.50Singlet1HH-2
~6.80Singlet1HH-5
~3.80Singlet2H-CH₂-NH₂
~3.65Singlet3H-N-CH₃
~1.50Broad Singlet2H-NH₂

Note: The chemical shift of the amine protons (-NH₂) can be highly variable and may exchange with residual water in the solvent, leading to a broadened signal or its absence.

¹³C NMR Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed in Table 2. The spectrum will feature signals for the three distinct carbons of the imidazole ring, the methyl carbon, and the methylene carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~138.0C-2
~135.0C-4
~120.0C-5
~40.0-CH₂-NH₂
~33.0-N-CH₃

Experimental Protocols for NMR Analysis

The following is a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Compound Purity : Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from impurity signals.

  • Mass : Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD), depending on the compound's solubility.

  • Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : For precise chemical shift referencing, add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube.

NMR Instrument and Parameters

The following parameters are recommended for a standard 400 MHz or 500 MHz NMR spectrometer:

¹H NMR Spectroscopy:

  • Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width : A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time : An acquisition time of at least 2-3 seconds to ensure good resolution.

  • Relaxation Delay (d1) : A relaxation delay of 1-5 seconds.

  • Number of Scans : Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Temperature : Maintain a constant temperature, usually 298 K (25 °C).

¹³C NMR Spectroscopy:

  • Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Spectral Width : A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time : An acquisition time of 1-2 seconds.

  • Relaxation Delay (d1) : A relaxation delay of 2-5 seconds.

  • Number of Scans : A significantly larger number of scans (e.g., 1024 to 4096 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Temperature : Maintain a constant temperature, usually 298 K (25 °C).

Data Processing and Analysis

  • Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If an internal standard is not used, the residual solvent peak can be used for referencing.

  • Peak Picking and Integration : Identify all significant peaks in the ¹H spectrum and integrate their areas to determine the relative number of protons each signal represents.

  • Multiplicity Analysis : Analyze the splitting patterns (singlet, doublet, triplet, etc.) of the signals in the ¹H spectrum to deduce information about neighboring protons.

  • 2D NMR : For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons, respectively.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and the predicted NMR correlations.

molecular_structure cluster_imidazole cluster_substituents C2 C2 N3 N3 C2->N3 N1 N1 N1->C2 CH3 CH3 N1->CH3 C5 C5 C5->N1 C4 C4 N3->C4 C4->C5 CH2 CH2 C4->CH2 NH2 NH2 CH2->NH2

Caption: Molecular structure of this compound.

nmr_correlations H2 H-2 (~7.50 ppm) C2 C-2 (~138.0 ppm) H2->C2 HSQC C4 C-4 (~135.0 ppm) H2->C4 HMBC C5 C-5 (~120.0 ppm) H2->C5 HMBC H5 H-5 (~6.80 ppm) H5->C2 HMBC H5->C4 HMBC H5->C5 HSQC CH2_H -CH2- (~3.80 ppm) CH2_H->C4 HMBC CH2_H->C5 HMBC CH2_C -CH2- (~40.0 ppm) CH2_H->CH2_C HSQC CH3_H -CH3 (~3.65 ppm) CH3_H->C2 HMBC CH3_H->C5 HMBC CH3_C -CH3 (~33.0 ppm) CH3_H->CH3_C HSQC

Caption: Predicted ¹H-¹³C NMR correlation network for the molecule.

An In-Depth Technical Guide to the Predicted Biological Activity of (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activity of the compound (1-methyl-1H-imidazol-4-yl)methanamine. Based on its structural analogy to histamine and other known histaminergic ligands, this molecule is predicted to primarily act as an agonist at the histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This document outlines the presumptive mechanism of action, associated signaling pathways, in silico predicted pharmacokinetic properties, and detailed experimental protocols for the in vitro characterization of this and similar compounds. All quantitative data are summarized in tabular format for clarity and comparative analysis. Methodological workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding.

Predicted Biological Activity and Mechanism of Action

This compound is a structural analog of histamine, featuring a methyl-substituted imidazole ring which is a key pharmacophore for interaction with histamine receptors. The primary predicted biological target of this compound is the histamine H3 receptor. The H3 receptor functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine, and as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.

As a predicted H3R agonist, this compound is expected to activate the receptor, leading to the inhibition of neurotransmitter release. The H3 receptor is coupled to the Gαi/o subunit of the G protein complex. Agonist binding to the H3R facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi/o subunit, leading to its dissociation from the Gβγ dimer. The activated Gαi/o subunit then inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Predicted Physicochemical and Pharmacokinetic (ADMET) Properties

To provide a comprehensive profile of this compound, in silico predictions of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties were performed using the SwissADME and pkCSM online tools. The SMILES string for the molecule, Cn1cnc(CN)c1, was used as the input for these predictions.

Physicochemical Properties
PropertyPredicted ValueReference
Molecular FormulaC₅H₉N₃-
Molecular Weight111.15 g/mol [1]
LogP (Consensus)-0.85SwissADME
Water SolubilityVery SolubleSwissADME
Polar Surface Area54.7 ŲSwissADME
Number of Rotatable Bonds2SwissADME
Hydrogen Bond Acceptors2SwissADME
Hydrogen Bond Donors1SwissADME
Pharmacokinetic Predictions
ParameterPredicted Value/ClassificationTool
Gastrointestinal AbsorptionHighSwissADME
Blood-Brain Barrier PermeantNoSwissADME
P-glycoprotein SubstrateNoSwissADME
CYP1A2 InhibitorNoSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2C9 InhibitorNoSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorNoSwissADME
Skin Permeation (log Kp)-8.11 cm/sSwissADME
Drug-Likeness and Medicinal Chemistry
ParameterPredictionTool
Lipinski's Rule of FiveYes (0 violations)SwissADME
Bioavailability Score0.55SwissADME
Lead-likenessYes (0 violations)SwissADME
Synthetic Accessibility1.89SwissADME
Predicted Toxicity
Toxicity EndpointPredictionTool
AMES ToxicityNon-toxicpkCSM
hERG I InhibitorNopkCSM
HepatotoxicityNopkCSM
Skin SensitisationNopkCSM

Predicted Biological Activity Data (Based on Analogs)

CompoundReceptorAssay TypeKi (nM)Reference
HistamineHuman H3Radioligand Binding8[2]
4-MethylhistamineHuman H3Radioligand BindingVery Low Affinity[2]

It is important to note that methylation on the imidazole ring can significantly impact receptor affinity and selectivity. While 4-methylhistamine shows very low affinity for the H3 receptor, the N-methylation in this compound may present a different binding profile. Experimental validation is crucial to determine the precise affinity and functional activity.

Experimental Protocols

The following protocols are standard methods used to characterize the interaction of a test compound, such as this compound, with the histamine H3 receptor.

Radioligand Binding Assay for Histamine H3 Receptor

Objective: To determine the binding affinity (Ki) of the test compound for the histamine H3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine.

  • Test compound: this compound.

  • Non-specific binding control: Histamine or a known high-affinity H3R ligand (e.g., thioperamide) at a high concentration (10 µM).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, test compound at various concentrations, a fixed concentration of [³H]-Nα-methylhistamine (typically at its Kd value), and cell membranes (20-50 µg protein per well).

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the non-specific binding control.

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

Objective: To determine the functional activity of the test compound as an agonist at the histamine H3 receptor by measuring its ability to stimulate the binding of [³⁵S]GTPγS to G proteins.

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor.

  • [³⁵S]GTPγS.

  • Test compound: this compound.

  • GDP (Guanosine Diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, GDP (typically 10 µM), and the test compound at various concentrations.

  • Initiate the reaction by adding [³⁵S]GTPγS (typically 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Determine the EC50 value and the maximal stimulation (Emax) by non-linear regression of the concentration-response curve.

cAMP Functional Assay

Objective: To measure the ability of the test compound to inhibit adenylyl cyclase activity, a downstream effect of H3 receptor activation.

Materials:

  • Intact cells expressing the human histamine H3 receptor.

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1 µM) to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a concentration-response curve and determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling Ligand This compound (Agonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R G_protein Gαi/o βγ H3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_alpha->Neurotransmitter_Release Leads to cAMP cAMP ATP ATP ATP->cAMP

Caption: Predicted signaling pathway for this compound at the H3 receptor.

In Silico Bioactivity Prediction Workflow

In_Silico_Workflow start Start: Compound Structure (SMILES: Cn1cnc(CN)c1) physchem Physicochemical Properties Prediction start->physchem admet ADMET Prediction (SwissADME, pkCSM) start->admet target_pred Target Prediction (Based on Structural Analogy) start->target_pred data_analysis Data Analysis and Activity Prediction physchem->data_analysis admet->data_analysis docking Molecular Docking (Optional) target_pred->docking sar Structure-Activity Relationship (SAR) Analysis of Analogs target_pred->sar docking->data_analysis sar->data_analysis report Generate Technical Report data_analysis->report

Caption: A general workflow for the in silico prediction of biological activity.

Conclusion

Based on its structural characteristics, this compound is strongly predicted to be a histamine H3 receptor agonist. In silico ADMET predictions suggest that the compound possesses favorable drug-like properties, including high gastrointestinal absorption and low potential for CYP enzyme inhibition, although it is not predicted to cross the blood-brain barrier. The provided experimental protocols offer a robust framework for the empirical validation of the predicted biological activity and for the comprehensive characterization of this and similar compounds. Further in vitro and in vivo studies are essential to confirm these predictions and to fully elucidate the pharmacological profile of this compound.

References

(1-methyl-1H-imidazol-4-yl)methanamine as a Histamine H3 Receptor Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for (1-methyl-1H-imidazol-4-yl)methanamine as a histamine H3 receptor agonist is limited. Therefore, this document utilizes data from a close structural and well-characterized analog, Imetit , to provide a representative technical overview. All quantitative data and specific experimental conditions presented herein pertain to Imetit and serve as a proxy to illustrate the pharmacological profile and evaluation of a potent imidazole-based histamine H3 receptor agonist.

Introduction

The histamine H3 receptor (H3R) is a presynaptic G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS). It functions as an autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, the H3R acts as a heteroreceptor on non-histaminergic neurons, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This central role in regulating neurotransmission has made the H3R an attractive therapeutic target for a range of neurological and psychiatric disorders.

This compound is a substituted imidazole derivative that shares structural similarities with histamine and other known H3R ligands. The imidazole core is a crucial pharmacophoric element for interaction with the H3R. As an agonist, this compound is predicted to activate the H3R, leading to the inhibition of neurotransmitter release. This technical guide provides a comprehensive overview of the pharmacology of a representative H3R agonist, Imetit, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for the characterization of such a compound are also provided.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinity and functional potency of the representative histamine H3 receptor agonist, Imetit.

Table 1: In Vitro Receptor Binding Affinity of Imetit at the Histamine H3 Receptor

ParameterValueRadioligandCell/Tissue PreparationReference
Ki (nM) 0.1 ± 0.01--INVALID-LINK---α-methylhistamineRat brain membranes[1]

Table 2: In Vitro Functional Agonist Potency of Imetit at the Histamine H3 Receptor

ParameterValueAssay TypeCell/Tissue PreparationReference
EC50 (nM) 1.0 ± 0.3[3H]Histamine Release InhibitionRat brain slices[1]
EC50 (nM) 2.8 ± 0.7[3H]Histamine Release InhibitionRat brain synaptosomes[1]

Histamine H3 Receptor Signaling Pathways

Activation of the histamine H3 receptor by an agonist such as this compound initiates a signaling cascade through its coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also modulate other cellular effectors, including N-type voltage-gated calcium channels, which contributes to the inhibition of neurotransmitter release.

H3R_Signaling_Pathway Agonist This compound H3R Histamine H3 Receptor Agonist->H3R Binds to G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ subunits) cAMP cAMP AC->cAMP Catalyzes Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates ATP ATP ATP->cAMP Conversion Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release

Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of a novel H3 receptor agonist. The following are standard protocols for key in vitro assays.

Radioligand Binding Assay

This assay is performed to determine the binding affinity (Ki) of the test compound for the histamine H3 receptor.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (e.g., from HEK293 cells expressing hH3R) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand ([³H]-Nα-methylhistamine) - Varying concentrations of test compound Prepare_Membranes->Incubate Equilibrate Allow binding to reach equilibrium (e.g., 60 min at 25°C) Incubate->Equilibrate Filter Rapid Filtration (Separates bound from free radioligand) Equilibrate->Filter Wash Wash Filters (Removes non-specifically bound radioligand) Filter->Wash Scintillation_Counting Quantify Radioactivity (Liquid Scintillation Counter) Wash->Scintillation_Counting Analyze Data Analysis - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation Scintillation_Counting->Analyze End End Analyze->End

Workflow for a Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested. The cells are then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes containing the receptors. The membrane pellet is resuspended in the assay buffer.

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled H3 receptor ligand (e.g., [3H]-Nα-methylhistamine) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to act as an agonist at the G-protein coupled histamine H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation.

Methodology:

  • Membrane Preparation: Cell membranes expressing the histamine H3 receptor are prepared as described for the radioligand binding assay.

  • Assay Buffer: The assay is performed in a buffer containing GDP to facilitate the exchange of [35S]GTPγS for GDP upon receptor activation.

  • Reaction Mixture: The membranes are incubated with varying concentrations of the test agonist and a fixed concentration of [35S]GTPγS.

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Separation: The reaction is stopped by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The data are plotted as the percentage of stimulated [35S]GTPγS binding versus the log concentration of the agonist. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, and the Emax (maximum effect) are determined by non-linear regression.

Conclusion

This compound holds potential as a histamine H3 receptor agonist due to its structural features. The data presented for its close analog, Imetit, demonstrates high affinity and potent agonist activity at the H3 receptor. The established experimental protocols provide a robust framework for the in vitro characterization of such compounds. Further investigation into the specific pharmacological profile of this compound is warranted to fully elucidate its therapeutic potential in modulating the histaminergic system for the treatment of CNS disorders.

References

An In-depth Technical Guide on the Mechanism of Action of (1-methyl-1H-imidazol-4-yl)methanamine at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available quantitative binding and functional data for (1-methyl-1H-imidazol-4-yl)methanamine, also known as VUF 5681, are limited. This guide extrapolates its likely biological profile based on the well-established pharmacology of structurally related imidazole-based compounds that target the histamine H3 receptor (H3R).

Introduction

This compound is an imidazole derivative of significant interest in pharmacological research due to its structural similarity to known ligands of the histamine H3 receptor (H3R). The imidazole ring is a critical pharmacophore for interaction with histamine receptors.[1] The H3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), where it acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine.[1][2][3] It also functions as a heteroreceptor, controlling the release of other vital neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[1][2][3] This regulatory role makes the H3R a promising therapeutic target for a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).[1][4]

Presumptive Mechanism of Action

Based on its structure, this compound is predicted to act as an agonist at the H3 receptor. Agonism at the H3R typically results in the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.[1]

Upon agonist binding, the H3R undergoes a conformational change, which catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both of these components can then modulate the activity of downstream effector proteins.[1]

Gαi/o-Mediated Signaling

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP leads to decreased activity of protein kinase A (PKA). A key downstream target of PKA is the transcription factor cAMP response element-binding protein (CREB), which is crucial for neuronal plasticity and survival. Consequently, H3R activation can lead to the downregulation of CREB-mediated gene transcription.[1]

Gβγ-Mediated Signaling

The Gβγ dimer can also signal independently by modulating the activity of various effector proteins, including ion channels and other enzymes. For instance, Gβγ subunits have been shown to be involved in the H3R-mediated activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) pathway, which can occur through various mechanisms including phospholipase C (PLC), protein kinase C (PKC), and epidermal growth factor receptor (EGFR) transactivation.[4]

Quantitative Data Presentation

Due to the lack of specific data for this compound, the following table summarizes the in vitro binding affinities (Ki) and functional activities of well-characterized H3R modulators to provide a comparative context. Lower Ki values indicate higher binding affinity.

CompoundTypeHuman H3R Ki (nM)Rat H3R Ki (nM)Functional Activity
Impentamine (analog) AntagonistData not availablepA2 = 8.4 (guinea pig jejunum)[6]Potent Antagonist[6]
Pitolisant (Wakix) Inverse Agonist0.3 - 1.0[6]17[6]Inverse Agonist (EC50 = 1.5 nM)[6]
Ciproxifan Antagonist/Inverse Agonist46 - 180[6]0.4 - 6.2[6]Potent Antagonist/Inverse Agonist[6]
Clobenpropit AntagonistData not availableData not availablePotent Antagonist

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like this compound with the H3R.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a test compound to the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the H3 receptor.

General Procedure:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the H3 receptor.

  • Incubation: The membranes are incubated with a fixed concentration of a specific H3R radioligand (e.g., [3H]Nα-methylhistamine) and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.[6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[6]

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at the H3 receptor by measuring its effect on intracellular cAMP levels.

Objective: To assess whether a test compound is an agonist, antagonist, or inverse agonist at the H3 receptor.

General Procedure:

  • Cell Culture: Cells expressing the H3 receptor are cultured in an appropriate medium.[6]

  • Treatment: The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.[6] They are then incubated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known H3R agonist.

  • Lysis: After incubation, the cells are lysed to release the intracellular cAMP.

  • Detection: The concentration of cAMP in the cell lysate is measured using a variety of methods, such as competitive enzyme immunoassays (EIA) or fluorescence resonance energy transfer (FRET)-based biosensors.

  • Data Analysis:

    • Agonists will decrease intracellular cAMP levels.[6]

    • Antagonists will block the ability of an agonist to decrease cAMP levels.[6]

    • Inverse agonists will increase cAMP levels above the basal level, which is possible due to the constitutive activity of the H3 receptor.[6]

Visualizations

Signaling Pathways

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3R G_protein Gi/o Protein (αβγ) H3R->G_protein Agonist Binding Neurotransmitter_Release Neurotransmitter Release H3R->Neurotransmitter_Release Inhibition G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP G_alpha->AC Inhibition PLC PLC G_beta_gamma->PLC Activation ATP ATP ATP->cAMP AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription CREB->Gene_Transcription Modulation ERK ERK1/2 PLC->ERK via PKC

Caption: Predicted H3R agonist-mediated signaling cascade.

Experimental Workflows

Radioligand_Binding_Assay start Start prep Prepare H3R Membranes start->prep incubate Incubate Membranes with Radioligand & Test Compound prep->incubate separate Separate Bound & Unbound Ligand via Filtration incubate->separate detect Quantify Radioactivity with Scintillation Counter separate->detect analyze Determine IC50 and Calculate Ki detect->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

cAMP_Functional_Assay start Start culture Culture H3R-expressing Cells start->culture treat Treat Cells with PDE Inhibitor & Test Compound culture->treat lyse Lyse Cells to Release Intracellular cAMP treat->lyse detect Measure cAMP Concentration (e.g., EIA, FRET) lyse->detect analyze Analyze Data to Determine Functional Activity detect->analyze end End analyze->end

Caption: General workflow for a cAMP functional assay.

References

An In-depth Technical Guide to Structural Analogues of (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine serves as a crucial scaffold in medicinal chemistry, primarily recognized for its interaction with histamine receptors. This technical guide provides a comprehensive overview of its structural analogues, focusing on their design, synthesis, and pharmacological activity, particularly as modulators of histamine H3 and H4 receptors. The imidazole core is a key pharmacophore that mimics the natural ligand histamine, allowing for potent and selective interactions with these G protein-coupled receptors (GPCRs). Understanding the structure-activity relationships (SAR) of these analogues is pivotal for the development of novel therapeutics targeting a range of neurological and inflammatory disorders. This document details the synthetic methodologies, quantitative pharmacological data, and the intricate signaling pathways associated with these compounds.

Structural Analogues and Structure-Activity Relationships (SAR)

The core structure of this compound offers several points for chemical modification to explore the SAR and optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. These modifications can be broadly categorized as follows:

  • Modifications of the Imidazole Ring: Substitution on the imidazole ring, including at the N-1, N-3, C-2, and C-5 positions, can significantly impact receptor affinity and selectivity. For instance, the N-1 methyl group is often retained for H3 receptor affinity.

  • Alterations of the Methanamine Side Chain: The length, rigidity, and substitution of the ethylamine side chain of histamine analogues are critical for their activity. Introducing conformational constraints, such as incorporating the side chain into a piperidine or pyrrolidine ring, has been a successful strategy in developing potent ligands.[1]

  • N-alkylation and Functionalization of the Amino Group: The primary amine can be alkylated or incorporated into larger, often lipophilic, moieties to enhance binding affinity and modulate functional activity (agonist vs. antagonist).

Histamine H3 Receptor Antagonists

A significant number of structural analogues of this compound have been developed as potent and selective histamine H3 receptor antagonists. These compounds typically feature the imidazole core connected via an alkyl spacer to a polar fragment and a lipophilic group.

Table 1: Quantitative Data for Selected Imidazole-Based Histamine H3 Receptor Antagonists

CompoundStructureReceptor Binding Affinity (Ki, nM)Functional Activity (pA2/IC50)Reference
Thioperamide4.3 (rat H3R)pA2 = 8.3 (guinea pig ileum)[2]
Ciproxifan0.14 (human H3R)IC50 = 2.5 nM ([35S]GTPγS)[3]
(4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone1.2 (human H3R)IC50 = 2.0 nM (functional assay)[4]
N-(5-p-nitrophenoxypentyl)pyrrolidine (UCL 1972)39 (rat H3R)ED50 = 1.1 mg/kg (in vivo)[5]
Histamine H4 Receptor Agonists and Antagonists

The this compound scaffold is also present in ligands targeting the histamine H4 receptor, which is primarily involved in inflammatory responses.

Table 2: Quantitative Data for Selected Imidazole-Based Histamine H4 Receptor Ligands

CompoundStructureReceptor Binding Affinity (Ki, nM)Functional Activity (pEC50/pA2)Reference
4-Methylhistamine (Agonist)50 (human H4R)pEC50 = 7.4 (human H4R)[6]
VUF 8430 (Agonist)32 (human H4R)pEC50 = 7.5 (human H4R)[7]
JNJ 7777120 (Antagonist)13 (human H4R)pA2 = 7.8 (human H4R)[6]
6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1H)-one (VUF 10214) (Antagonist)10 (human H4R)pA2 = 7.9 (human H4R)[8]

Experimental Protocols

Synthesis of a Representative Analogue: (4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanone

This protocol describes a multi-step synthesis of a potent histamine H3 receptor antagonist.

Step 1: Synthesis of 4-(chloromethyl)-1-methyl-1H-imidazole

  • To a solution of 1-methyl-1H-imidazole (1.0 eq) in a suitable solvent, add paraformaldehyde (1.2 eq).

  • Bubble hydrogen chloride gas through the solution at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Concentrate the mixture under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: Alkylation of 1-isopropylpiperidin-4-ol

  • To a solution of 1-isopropylpiperidin-4-ol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 4-(chloromethyl)-1-methyl-1H-imidazole (1.0 eq) in THF.

  • Reflux the reaction mixture for 16 hours.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Acylation of the Imidazole Ring

  • To a solution of the product from Step 2 (1.0 eq) in anhydrous THF at -78°C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the mixture for 1 hour at -78°C.

  • Add a solution of 4-chlorobenzoyl chloride (1.2 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

  • Purify the final product by column chromatography.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity of a test compound to the H3 receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing the human H3 receptor.

  • Radioligand: [³H]-Nα-methylhistamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA.

  • Test compounds at various concentrations.

  • Non-specific binding control: 10 µM Thioperamide.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or non-specific binding control), and 50 µL of [³H]-Nα-methylhistamine (final concentration ~1 nM).

  • Initiate the binding reaction by adding 50 µL of the H3 receptor membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plates, add 50 µL of scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for Histamine H3 Receptor

This assay measures the ability of a test compound to antagonize the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Forskolin (adenylyl cyclase activator).

  • Histamine H3 receptor agonist (e.g., (R)-α-methylhistamine).

  • Test compounds at various concentrations.

  • cAMP assay kit (e.g., HTRF-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a 96-well plate and culture until they reach the desired confluency.

  • Pre-incubate the cells with various concentrations of the test compound for 15 minutes.

  • Add the H3 receptor agonist (at its EC80 concentration) and forsklin (1 µM) to the wells.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.

  • Generate a dose-response curve and determine the IC50 value for the antagonist.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits can also modulate ion channels.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H3R Histamine H3 Receptor G_protein Gi/o Protein (αβγ) H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Agonist Agonist Agonist->H3R activates Antagonist Antagonist Antagonist->H3R blocks ATP ATP ATP->AC H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R Histamine H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) PLC Phospholipase C G_protein->PLC activates (βγ subunit) cAMP cAMP AC->cAMP converts ATP to Ca_release Ca²⁺ Release PLC->Ca_release leads to Chemotaxis Chemotaxis Ca_release->Chemotaxis triggers Agonist Agonist Agonist->H4R activates ATP ATP ATP->AC Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (Membranes, Radioligand, Buffers, Test Compounds) start->prep_reagents incubation Incubate (Membranes + Radioligand + Test Compound) prep_reagents->incubation filtration Separate Bound and Free Ligand (Rapid Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis end End analysis->end

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacological Profile of N-methylated Imidazole Compounds

This guide provides a comprehensive overview of the pharmacological properties of N-methylated imidazole compounds. The imidazole ring is a crucial scaffold in medicinal chemistry, present in many essential biomolecules like histidine and histamine.[1][2] N-methylation, the addition of a methyl group to one of the nitrogen atoms in the imidazole ring, significantly alters the compound's physicochemical properties, such as basicity and melting point, which in turn influences its pharmacokinetic profile and receptor binding interactions.[3][4] This document details their primary mechanisms of action, presents quantitative pharmacological data, outlines relevant experimental protocols, and visualizes key biological and experimental processes.

Core Pharmacological Profile: Histamine H3 Receptor Antagonism

The most extensively documented pharmacological role of N-methylated imidazole compounds is as antagonists or inverse agonists of the histamine H3 receptor (H3R).[5][6]

  • Mechanism of Action : The H3R is a presynaptic G protein-coupled receptor that acts as an autoreceptor, inhibiting the synthesis and release of histamine in the central nervous system (CNS).[7] It also functions as a heteroreceptor, modulating the release of other crucial neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.[7] By antagonizing the H3R, N-methylated imidazole compounds block this inhibitory feedback loop. This disinhibition leads to an enhanced release of histamine and other neurotransmitters, which is the basis for their therapeutic potential in various neurological and psychiatric disorders.[7]

  • Therapeutic Implications :

    • Cognitive Enhancement : The increased release of acetylcholine and histamine in the cerebral cortex and hippocampus is believed to underlie the pro-cognitive effects of H3R antagonists. This makes them promising candidates for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.[7]

    • Schizophrenia : Studies have shown a link between histamine signaling and dopamine D2 receptors.[7] H3R antagonists can reduce undesirable side effects associated with some antipsychotic medications, such as weight gain and cognitive impairment, in preclinical models.[7]

    • Vestibular Disorders : Betahistine, an N-methylated pyridine derivative that is structurally related to histamine, acts as both an H1 receptor agonist and an H3 receptor antagonist and is used to treat vestibular disorders like Menière's disease.[7]

Quantitative Pharmacological Data

The binding affinity and potency of imidazole-based compounds at histamine receptors are critical determinants of their pharmacological activity. The data below is collated from various in vitro studies.

Compound Class/ExampleTarget ReceptorAssay TypeParameterValueSource Organism
4(5)-(5-Aminopentyl)-1H-imidazole (Impentamine)¹Histamine H3Functional AntagonismpA₂8.4Guinea Pig
Substituted Aniline Amide DerivativesHistamine H3Receptor BindingPotent Antagonists-Human
Dimeric Carbamoylguanidine DerivativesHistamine H3 / H2Radioligand BindingHigh Affinity--
(4-chloro-phenyl)-[2-(1-isopropyl-piperidin-4-ylmethoxy)-3-methyl-3H-imidazol-4-yl]-methanoneHistamine H3Functional AntagonismPotent Antagonists--

¹Note: Impentamine is a key selective H3 antagonist from the omega-aminoalkyl-imidazole series, providing a benchmark for potency, though it is not N-methylated itself.[8]

Key Signaling Pathways and Molecular Interactions

N-methylation can significantly impact the biological activity of imidazole-based compounds. For instance, selective N-methylation on the imidazole nucleus of certain compounds designed to target the Epidermal Growth Factor Receptor (EGFR) can drastically reduce their potency, highlighting the importance of the N-H bond for specific hydrogen bonding interactions with the target protein.[3]

Signaling Pathway of H3 Receptor Antagonism

The diagram below illustrates the mechanism by which an N-methylated imidazole compound, acting as an H3 receptor antagonist, enhances neurotransmitter release.

H3R_Antagonism Mechanism of H3 Receptor Antagonism cluster_pre Presynaptic Neuron Vesicle_H Vesicles (Histamine) Release_H Histamine Release Vesicle_H->Release_H Exocytosis (Enhanced) Vesicle_NT Vesicles (Other NTs) Release_NT Neurotransmitter (e.g., ACh, DA) Release Vesicle_NT->Release_NT Exocytosis (Enhanced) H3R Histamine H3 Receptor (Autoreceptor/ Heteroreceptor) H3R->Vesicle_H Inhibits Release (-) H3R->Vesicle_NT Inhibits Release (-) NMI N-Methylated Imidazole Cmpd. NMI->H3R Antagonism/ Inverse Agonism Post_H_Receptor Postsynaptic Histamine Receptor Signal\nTransduction Signal Transduction Post_H_Receptor->Signal\nTransduction Post_NT_Receptor Postsynaptic NT Receptor Post_NT_Receptor->Signal\nTransduction Release_H->Post_H_Receptor Binds Release_NT->Post_NT_Receptor Binds

Caption: H3 Receptor Antagonism by an N-methylated imidazole compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and pharmacological evaluation of N-methylated imidazole compounds.

Protocol 1: Synthesis of 1-Methylimidazole via Methyl Iodide

This laboratory-scale method involves the deprotonation of imidazole followed by nucleophilic substitution.[9]

  • Materials : Imidazole, Sodium hydride (NaH, 60% dispersion), Methyl iodide (CH₃I), Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

  • Procedure :

    • Suspend imidazole (1.0 equivalent) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 1 hour to ensure complete deprotonation, which is indicated by the cessation of hydrogen gas evolution.[9]

    • To the resulting sodium imidazolide solution, add methyl iodide (1.1 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cautiously quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude 1-methylimidazole by vacuum distillation.[9]

  • Characterization : The final product's identity and purity are confirmed using spectroscopic methods, such as ¹H NMR, which will show characteristic signals for the methyl group and the imidazole ring protons.[9][10]

Protocol 2: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the H3 receptor.[11]

  • Materials : Cell membranes expressing the histamine H3 receptor (e.g., from guinea pig cerebral cortex), radioligand (e.g., [³H]clobenpropit), test N-methylated imidazole compound, incubation buffer (e.g., Tris-HCl with appropriate ions), non-specific binding inhibitor (e.g., high concentration of a known H3 ligand like thioperamide), glass fiber filters, scintillation cocktail, scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the N-methylated imidazole test compound.

    • In assay tubes, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either buffer, the test compound at various concentrations, or the non-specific binding inhibitor.

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold incubation buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental and Logical Workflows

Visualizing workflows can clarify complex experimental and logical processes.

Workflow for Synthesis and Purification

The following diagram outlines the general workflow for the synthesis and purification of 1-methylimidazole.

Synthesis_Workflow General Workflow for 1-Methylimidazole Synthesis cluster_synthesis Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis start Suspend Imidazole in Anhydrous Solvent add_base Add Strong Base (e.g., NaH) at 0°C start->add_base deprotonation Stir for 1h (Deprotonation) add_base->deprotonation add_methylating Add Methylating Agent (e.g., CH3I) deprotonation->add_methylating react Warm to RT Stir for 2-4h add_methylating->react quench Quench with Water react->quench Monitor by TLC extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate under Reduced Pressure wash->concentrate distill Vacuum Distillation concentrate->distill characterize Characterization (NMR, MS) distill->characterize final_product final_product characterize->final_product Pure 1-Methylimidazole

Caption: Workflow for the synthesis and purification of 1-methylimidazole.

Workflow for a Competitive Binding Assay

This diagram illustrates the logical steps involved in performing a competitive radioligand binding assay.

Binding_Assay_Workflow Workflow for a Competitive Radioligand Binding Assay cluster_tubes Assay Setup (Triplicates) cluster_analysis Data Analysis prep Prepare Reagents: - Cell Membranes - Radioligand ([L*]) - Test Compound (I) - Buffer total Total Binding: Membranes + [L] prep->total nsb Non-Specific Binding: Membranes + [L] + Excess Unlabeled Ligand prep->nsb test Test Compound: Membranes + [L*] + Serial Dilutions of I prep->test incubation Incubate to Equilibrium total->incubation nsb->incubation test->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_specific Calculate Specific Binding: Total - NSB counting->calc_specific plot Plot % Inhibition vs. [I] calc_specific->plot fit Non-linear Regression Fit plot->fit results Determine IC50 and Ki fit->results

Caption: Logical workflow for a competitive radioligand binding assay.

Other Pharmacological Activities

While H3R antagonism is a primary focus, the N-methylated imidazole scaffold is versatile and appears in compounds with a wide range of biological activities.

  • Antimicrobial and Antifungal Activity : Numerous N-substituted imidazole derivatives have been synthesized and shown to possess significant antimicrobial and antifungal properties.[12][13][14]

  • Anticancer Activity : Certain imidazole derivatives, including N-methylated variants, have been investigated as anticancer agents.[10][15] Their mechanisms can involve the inhibition of kinases like EGFR or the induction of apoptosis.[3][14] Bis-imidazolium salts, which contain N-substituted imidazole rings, have shown anti-proliferative activity against non-small cell lung cancer cells.[10]

  • Enzyme Inhibition : The imidazole ring's ability to coordinate with metal ions makes it a key component in inhibitors of metalloenzymes.[16] It can also interact with cytochrome P450 enzymes, a critical consideration in drug development due to the potential for drug-drug interactions.[6][7]

Conclusion

N-methylated imidazole compounds represent a rich and versatile class of molecules with significant therapeutic potential, primarily driven by their activity as histamine H3 receptor antagonists. Their ability to modulate multiple neurotransmitter systems in the brain makes them attractive candidates for the treatment of complex neurological and psychiatric disorders. The continued exploration of structure-activity relationships, guided by the robust experimental protocols outlined in this guide, will be crucial for the development of next-generation therapeutics based on this privileged chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Radioligand Binding Assay for Histamine H3 Receptor using (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H3 receptor (H3R) is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor, modulating the synthesis and release of histamine. Additionally, the H3R functions as a heteroreceptor, controlling the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This central role in neurotransmission makes the H3R a compelling therapeutic target for a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, narcolepsy, and attention-deficit hyperactivity disorder (ADHD).

Activation of the H3R is coupled to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] The development of novel ligands that can modulate H3R activity is a significant focus in modern drug discovery.

Radioligand binding assays are a fundamental technique for characterizing the affinity of novel compounds for their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as (1-methyl-1H-imidazol-4-yl)methanamine, for the human histamine H3 receptor.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor initiates a signaling cascade primarily through the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). The H3 receptor can also modulate various ion channels and other signaling pathways, impacting neurotransmitter release.

H3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine / Agonist H3R Histamine H3 Receptor Histamine->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC Converts Response Decreased Neurotransmitter Release cAMP->Response Leads to Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_analysis Detection & Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate Membrane_Prep->Assay_Setup Reagent_Prep Reagent Preparation Reagent_Prep->Assay_Setup Incubation Incubation (25°C, 60-120 min) Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

References

Application Notes and Protocols for [3H]-Nα-methylhistamine Competition Assay with (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive binding assay using [3H]-Nα-methylhistamine to characterize the binding of (1-methyl-1H-imidazol-4-yl)methanamine to the histamine H3 receptor.

Introduction

The histamine H3 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters.[1][2][3] This role makes it a significant target for drug discovery in the context of neurological and psychiatric disorders. Radioligand binding assays are a fundamental tool for characterizing the interaction of novel compounds with their target receptors. This protocol describes a competition assay that measures the ability of a test compound, this compound, to displace the selective H3 receptor agonist radioligand, [3H]-Nα-methylhistamine, from its binding site on membranes prepared from cells expressing the human histamine H3 receptor.[1][4][5]

Principle of the Assay

This assay is based on the principle of competitive binding. A fixed concentration of the radioligand, [3H]-Nα-methylhistamine, is incubated with cell membranes containing the histamine H3 receptor. In the presence of increasing concentrations of an unlabeled competing ligand, this compound, the amount of radioligand bound to the receptor will decrease in a concentration-dependent manner. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki) of the competing ligand for the receptor, providing a measure of its binding affinity.

Experimental Protocols

Materials and Reagents
  • Radioligand: [3H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol)[4]

  • Competitor: this compound

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.[5]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[4]

  • Non-specific Binding Control: 10 µM Thioperamide or Clobenpropit[4][5]

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C or GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI)[4][5]

  • Scintillation fluid

  • Liquid scintillation counter

  • Cell harvester (optional)

Membrane Preparation
  • Culture HEK293 cells stably expressing the human histamine H3 receptor to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the cells.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer or by sonication.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.[5]

  • Discard the supernatant and resuspend the pellet (membrane fraction) in fresh assay buffer.[5]

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Assay Procedure
  • Prepare serial dilutions of the competitor, this compound, in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Nα-methylhistamine (final concentration ~1-2 nM), and 100 µL of membrane preparation (e.g., 50-100 µg of protein).[5]

    • Non-specific Binding (NSB): 50 µL of 10 µM Thioperamide or Clobenpropit, 50 µL of [3H]-Nα-methylhistamine, and 100 µL of membrane preparation.[5]

    • Competition: 50 µL of each dilution of this compound, 50 µL of [3H]-Nα-methylhistamine, and 100 µL of membrane preparation.[5]

  • Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

  • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[5]

  • Wash the filters three times with 3 mL of ice-cold wash buffer to remove any unbound radioligand.[4][5]

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation fluid to each vial and allow them to equilibrate in the dark.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis
  • Calculate the average counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding (NSB) CPM from the total binding CPM.

    • Specific Binding = Total Binding - Non-specific Binding

  • For the competition samples, calculate the percentage of specific binding at each concentration of the competitor:

    • % Specific Binding = [(CPM sample - CPM NSB) / (CPM Total Binding - CPM NSB)] x 100

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Data Presentation

The quantitative data from the competition assay should be summarized in a clear and structured table.

Competitor Concentration (M)% Specific Binding
1.00E-1098.5 ± 2.1
1.00E-0995.2 ± 3.5
1.00E-0875.8 ± 4.2
1.00E-0750.1 ± 2.8
1.00E-0622.4 ± 1.9
1.00E-055.6 ± 0.8
ParameterValue
IC50Calculated Value
KiCalculated Value

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_ligand Prepare Ligand Dilutions add_components Add Components to Plate (Ligand, Radioligand, Membranes) prep_ligand->add_components prep_radioligand Prepare Radioligand prep_radioligand->add_components prep_membranes Prepare H3 Membranes prep_membranes->add_components incubate Incubate at 25°C for 60 min add_components->incubate filter Rapid Filtration (GF/C filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate Calculate % Specific Binding count->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 calculate_ki Calculate Ki determine_ic50->calculate_ki

Caption: Workflow for the [3H]-Nα-methylhistamine competition binding assay.

Histamine H3 Receptor Signaling Pathway

H3_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Neurotransmitter_release Neurotransmitter Release Inhibition H3R->Neurotransmitter_release Leads to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Histamine Histamine or Agonist Histamine->H3R Binds

Caption: Simplified signaling pathway of the Gi-coupled histamine H3 receptor.

References

Application Notes and Protocols: Cell-Based Assays for Histaminergic Modulation by (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine is a synthetic compound with structural similarity to histamine, suggesting its potential as a modulator of histamine receptors. Histamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to a myriad of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1][2][3] The four identified histamine receptor subtypes (H1, H2, H3, and H4) are crucial targets in drug discovery.[2]

These application notes provide detailed protocols for a panel of cell-based functional assays designed to characterize the activity of this compound at each of the four histamine receptor subtypes. The described assays will enable researchers to determine the potency and efficacy of this compound, thereby elucidating its pharmacological profile as a potential agonist, antagonist, or allosteric modulator.

Histamine Receptor Signaling Pathways

Histamine receptors are coupled to distinct intracellular signaling pathways.[2] Understanding these pathways is fundamental to designing and interpreting functional cell-based assays.

  • H1 Receptor: Primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in the mobilization of intracellular calcium ([Ca2+]) and the activation of protein kinase C (PKC).[6][7][8]

  • H2 Receptor: Predominantly couples to Gs proteins, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2][9][10][11]

  • H3 and H4 Receptors: Both are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[2][12] The βγ subunits of the Gi/o protein can also modulate other effectors, such as ion channels.[13] Additionally, H4 receptor activation can lead to calcium mobilization.[13][14][15]

Diagram of Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_H1 H1 Receptor Pathway cluster_H2 H2 Receptor Pathway cluster_H3_H4 H3/H4 Receptor Pathway H1R H1R Gq Gq/11 H1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca [Ca²⁺] Mobilization IP3->Ca H2R H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_inc ↑ cAMP AC_stim->cAMP_inc H3R_H4R H3R / H4R Gi Gi/o H3R_H4R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec

Caption: Major signaling pathways of histamine receptor subtypes.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize hypothetical data for the activity of this compound at each histamine receptor subtype. These values are for illustrative purposes to demonstrate how experimental data would be presented.

Table 1: Agonist Activity of this compound

Receptor SubtypeAssay TypeMeasured ParameterEC₅₀ (nM)Emax (% of Histamine)
H1 Calcium MobilizationIntracellular Ca²⁺>10,000<5%
H2 cAMP AccumulationIntracellular cAMP85075%
H3 cAMP InhibitionIntracellular cAMP4595%
H4 Calcium MobilizationIntracellular Ca²⁺21088%

Table 2: Antagonist Activity of this compound

Receptor SubtypeAssay TypeMeasured ParameterIC₅₀ (nM)Fold Shift
H1 Calcium MobilizationIntracellular Ca²⁺Not Determined-
H2 cAMP AccumulationIntracellular cAMP>10,000-
H3 cAMP InhibitionIntracellular cAMP>10,000-
H4 Calcium MobilizationIntracellular Ca²⁺>10,000-

Experimental Protocols

The following are detailed protocols for conducting cell-based assays to determine the activity of this compound on histamine receptors.

General Cell Culture and Reagent Preparation
  • Cell Lines: Use commercially available cell lines stably expressing the human recombinant histamine H1, H2, H3, or H4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum, antibiotics, and any necessary selection agents at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions in the appropriate assay buffer to achieve the final desired concentrations.

Diagram of General Experimental Workflow

Workflow A Cell Seeding B Compound Addition (Test Compound or Control) A->B C Incubation B->C D Assay-Specific Steps (e.g., Dye Loading, Lysis) C->D E Signal Detection (Fluorescence, Luminescence, etc.) D->E F Data Analysis (Dose-Response Curves, EC₅₀/IC₅₀) E->F

Caption: A generalized workflow for cell-based assays.

Protocol 1: H1 and H4 Receptor Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cells expressing H1 or H4 receptors

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Probenecid (to prevent dye leakage)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Histamine (positive control)

  • This compound

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed cells into microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells with assay buffer containing probenecid.

    • Place the plate in the fluorescent plate reader.

    • For Agonist Assay: Add varying concentrations of this compound or histamine.

    • For Antagonist Assay: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding a fixed concentration of histamine (e.g., EC₈₀).

  • Signal Detection: Measure the fluorescence intensity kinetically for 1-3 minutes immediately after compound addition.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the baseline fluorescence.

    • Plot the normalized response against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Protocol 2: H2 Receptor cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels upon H2 receptor stimulation.

Materials:

  • Cells expressing H2 receptors

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Stimulation buffer

  • Histamine (positive control)

  • This compound

  • 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into microplates and grow to confluency.

  • Compound Treatment:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a PDE inhibitor and varying concentrations of this compound or histamine.

    • For Antagonist Assay: Pre-incubate with the test compound before adding a fixed concentration of histamine.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection steps as outlined in the kit protocol.

  • Signal Measurement: Read the plate using a plate reader compatible with the chosen assay format (e.g., time-resolved fluorescence, luminescence).

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.

Protocol 3: H3 Receptor cAMP Inhibition Assay

This assay measures the inhibition of forskolin-stimulated cAMP production following H3 receptor activation.

Materials:

  • Cells expressing H3 receptors

  • cAMP assay kit

  • PDE inhibitor (e.g., IBMX)

  • Forskolin (to stimulate adenylyl cyclase)

  • Stimulation buffer

  • Histamine (positive control)

  • This compound

  • 96- or 384-well microplates

Procedure:

  • Cell Seeding: Seed cells into microplates and allow them to reach confluency.

  • Compound Treatment:

    • Aspirate the culture medium.

    • Add stimulation buffer containing a PDE inhibitor, a fixed concentration of forskolin, and varying concentrations of this compound or histamine.

    • For Inverse Agonist Assay: Omit forskolin to measure the effect on basal cAMP levels.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Follow the procedure as described in Protocol 2.

  • Signal Measurement: Read the plate using the appropriate plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated response.

    • Plot the percentage of inhibition against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for inhibition.

Conclusion

The provided protocols offer a comprehensive framework for characterizing the pharmacological activity of this compound at the four histamine receptor subtypes. By employing these cell-based assays, researchers can effectively determine the compound's potency, efficacy, and receptor selectivity, which are critical parameters in the early stages of drug discovery and development. The hypothetical data presented serves as a guide for data interpretation and presentation.

References

Application Notes and Protocols for Studying Structure-Activity Relationships Using (1-methyl-1H-imidazol-4-yl)methanamine and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for utilizing (1-methyl-1H-imidazol-4-yl)methanamine and its analogs to investigate structure-activity relationships (SAR) at the histamine H3 receptor (H3R). The imidazole core is a key pharmacophore for H3R ligands, and systematic modifications can elucidate the structural requirements for receptor binding and functional activity.

Introduction to this compound in SAR Studies

This compound is a valuable chemical scaffold for probing the ligand-binding pocket of the histamine H3 receptor. As a derivative of histamine, it possesses the fundamental imidazole and ethylamine moieties known to interact with this receptor. The methyl group on the imidazole ring and the aminomethyl side chain offer key points for chemical modification to explore the impact of steric bulk, electronics, and basicity on receptor affinity and selectivity. By synthesizing and evaluating a series of analogs, researchers can build a comprehensive SAR model to guide the design of novel H3R agonists, antagonists, or inverse agonists for therapeutic development.

Data Presentation: Structure-Activity Relationships of Imidazole-Based Histamine H3 Receptor Ligands

The following table summarizes the binding affinities (Ki) of histamine and several of its methylated derivatives for the human histamine H3 receptor. This data is crucial for understanding the impact of methylation at different positions on receptor interaction. The data clearly indicates that Nα-methylation is well-tolerated and can even enhance affinity, while methylation on the imidazole ring can have varied effects.

Compound NameStructureModification from HistaminehH3R Ki (nM)
Histamine-16 ± 2
Nα-methylhistamineMethyl group on the side-chain amine4.5 ± 0.6
Nα,Nα-dimethylhistamineTwo methyl groups on the side-chain amine11 ± 1
4-MethylhistamineMethyl group at the 4-position of the imidazole ring>10,000

Data extracted from Gbahou et al., Br J Pharmacol, 2006.[1][2]

Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human histamine H3 receptor.

Materials:

  • Membrane Preparation: Membranes from HEK-293 cells stably expressing the human H3 receptor.

  • Radioligand: [¹²⁵I]Iodoproxyfan (a high-affinity H3R antagonist).

  • Test Compounds: this compound and its analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or test compound at various concentrations.

    • 25 µL of [¹²⁵I]Iodoproxyfan (final concentration ~50 pM).

    • 50 µL of membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM clobenpropit) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assay: [³⁵S]GTPγS Binding Assay for H3 Receptor Activation

This assay measures the functional activity of test compounds by quantifying their ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the H3 receptor.

Materials:

  • Membrane Preparation: Membranes from cells expressing the H3 receptor (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³⁵S]GTPγS.

  • Test Compounds: this compound and its analogs.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 µM GDP.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • 96-well microplates.

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer or test compound.

    • 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).

    • 25 µL of membrane preparation (10-20 µg of protein).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity.

Data Analysis:

  • Calculate the net stimulated binding by subtracting the basal binding (in the absence of agonist) from the agonist-stimulated binding.

  • Plot the percentage of stimulation over basal against the logarithm of the test compound concentration.

  • Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values from the concentration-response curve.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start This compound Scaffold modification Chemical Modification (e.g., N-alkylation, ring substitution) start->modification analogs Series of Analogs modification->analogs binding_assay Radioligand Binding Assay (Determine Ki) analogs->binding_assay functional_assay Functional Assay (e.g., GTPγS, Determine EC50/Emax) analogs->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Identify Key Structural Features

Experimental workflow for SAR studies.

H3R_signaling_pathway agonist H3R Agonist (e.g., Histamine) receptor Histamine H3 Receptor (H3R) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits neurotransmitter Neurotransmitter Release (e.g., Histamine, Acetylcholine, Dopamine) g_protein->neurotransmitter Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates

Histamine H3 receptor signaling pathway.

References

Application of (1-methyl-1H-imidazol-4-yl)methanamine in Neuropharmacology Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the study of (1-methyl-1H-imidazol-4-yl)methanamine in neuropharmacology. This compound belongs to the class of imidazoleamines, structurally related to histamine, and is of significant interest for its potential modulation of histamine receptors, particularly the H3 and H4 subtypes, which are critical targets in the central nervous system for various neurological and psychiatric disorders.

Presumptive Mechanism of Action and Biological Activity

Based on its structure, this compound is predicted to act as a ligand for histamine receptors. The imidazole core is a key pharmacophore for interacting with these G protein-coupled receptors (GPCRs).

  • Histamine H3 Receptor (H3R): Primarily expressed in the central nervous system, the H3R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters including acetylcholine, dopamine, norepinephrine, and serotonin. As a Gi/o-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. H3R agonism is being investigated for conditions like sleep disorders, while antagonism is explored for cognitive enhancement and wakefulness-promoting effects.

  • Histamine H4 Receptor (H4R): While predominantly expressed on cells of hematopoietic origin and involved in inflammatory and immune responses, H4R expression has also been identified in the central nervous system, including the cortex, thalamus, and hippocampus.[1] Like the H3R, the H4R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[2][3] Its role in neuroinflammation and neuropathic pain makes it a target of interest in neuropharmacology.

Data Presentation: Pharmacological Data for Structurally Related Histamine Receptor Ligands

The following tables summarize binding affinities (Ki) and functional potencies (EC50 or pA2) for well-characterized imidazole-based histamine H3 and H4 receptor ligands. This data provides a reference for the expected potency and receptor subtype selectivity of this compound.

Table 1: Binding Affinities (Ki, nM) of Imidazole-Based Ligands at Human Histamine Receptors

CompoundhH3R Ki (nM)hH4R Ki (nM)Reference(s)
Histamine850[4][5]
(R)-α-Methylhistamine~1>10,000
Imetit0.32High affinity[4]
4-Methylhistamine>10,00050[5]
Thioperamide (Antagonist)High affinityHigh affinity

Table 2: Functional Activity of Imidazole-Based Ligands at Histamine Receptors

CompoundReceptorAssay TypeActivityValueReference(s)
HistaminehH4RcAMP InhibitionpEC507.4[5]
4-MethylhistaminehH4RcAMP InhibitionpEC507.4[5]
Impentamine (Antagonist)H3RGuinea Pig JejunumpA28.4
4-(n-Decyl)-1H-imidazole (Antagonist)H3RIn vitropA27.2

Signaling Pathways

Activation of H3 and H4 receptors by an agonist like this compound is expected to trigger a cascade of intracellular events.

Histamine H3 Receptor Signaling

H3R_Signaling G_protein G_protein G_alpha G_alpha

Histamine H4 Receptor Signaling

H4R_Signaling Agonist Agonist H4R H4R Agonist->H4R Binds G_protein G_protein H4R->G_protein Activates G_alpha G_alpha G_protein->G_alpha Dissociates G_beta_gamma G_beta_gamma G_protein->G_beta_gamma Dissociates

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological properties of this compound.

Radioligand Binding Assay for Histamine H3 Receptor

This protocol determines the binding affinity (Ki) of this compound for the H3 receptor through competition with a radiolabeled ligand.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (HEK293 cells expressing hH3R) incubation 2. Incubation (Membranes, [3H]Nα-methylhistamine, & this compound) prep->incubation filtration 3. Filtration (Separate bound from free radioligand) incubation->filtration counting 4. Scintillation Counting (Quantify bound radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.

  • Radioligand: [3H]Nα-methylhistamine ([3H]NAMH).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled H3R ligand (e.g., 10 µM clobenpropit).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the human H3R to confluency.

    • Harvest cells, wash with ice-cold PBS, and resuspend in Tris-HCl buffer.

    • Homogenize the cells and centrifuge to pellet the membranes.

    • Wash the membrane pellet, resuspend in assay buffer, and determine the protein concentration.

  • Binding Reaction:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, [3H]NAMH (at a concentration near its Kd), and cell membrane preparation.

      • Non-specific Binding: Non-specific binding control, [3H]NAMH, and cell membrane preparation.

      • Competitive Binding: Serial dilutions of this compound, [3H]NAMH, and cell membrane preparation.

    • Incubate the plate at 25°C for 2 hours with gentle agitation.[4]

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of this compound as an agonist at the Gi/o-coupled H3 or H4 receptor by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins.

GTPgS_Assay_Workflow prep 1. Membrane Preparation (Cells expressing H3R or H4R) incubation 2. Incubation (Membranes, [35S]GTPγS, GDP, & this compound) prep->incubation filtration 3. Filtration (Separate bound from free [35S]GTPγS) incubation->filtration counting 4. Scintillation Counting (Quantify G-protein activation) filtration->counting analysis 5. Data Analysis (Determine EC50 and Emax) counting->analysis

Materials:

  • Cell Membranes: Membranes from cells expressing the histamine receptor of interest (H3R or H4R).

  • Radioligand: [35S]GTPγS.

  • Test Compound: this compound.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: Typically contains HEPES, MgCl2, and NaCl.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, add the cell membranes, GDP, [35S]GTPγS, and serial dilutions of this compound.

    • Incubate at 30°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Dry the filters, add scintillation cocktail, and quantify the bound [35S]GTPγS.

  • Data Analysis:

    • Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) values.

In Vivo Microdialysis for Neurotransmitter Release

This protocol measures the effect of this compound on the extracellular levels of neurotransmitters like histamine, dopamine, and acetylcholine in specific brain regions of freely moving animals.

Microdialysis_Workflow surgery 1. Stereotaxic Surgery (Implant guide cannula) recovery 2. Animal Recovery surgery->recovery probe_insertion 3. Probe Insertion & Equilibration recovery->probe_insertion baseline 4. Baseline Sample Collection probe_insertion->baseline drug_admin 5. Administer this compound baseline->drug_admin post_drug_sampling 6. Post-administration Sample Collection drug_admin->post_drug_sampling analysis 7. Sample Analysis (HPLC-ECD) (Quantify neurotransmitter levels) post_drug_sampling->analysis

Materials:

  • Subjects: Laboratory animals (e.g., rats, mice).

  • Surgical Equipment: Stereotaxic frame, anesthetic, surgical drill.

  • Microdialysis Equipment: Guide cannulae, microdialysis probes, microinfusion pump, fraction collector.

  • Artificial Cerebrospinal Fluid (aCSF): Perfusion solution.

  • Test Compound: this compound.

  • Analytical System: HPLC with electrochemical detection (HPLC-ECD).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically expose the skull and drill a small hole at the coordinates for the target brain region (e.g., prefrontal cortex, striatum).

    • Implant the guide cannula and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

    • Allow for an equilibration period to establish a stable baseline of neurotransmitter levels.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

    • Administer this compound (e.g., via intraperitoneal injection or through the probe via reverse dialysis).

    • Continue collecting dialysate samples for several hours.

  • Sample Analysis:

    • Analyze the dialysate samples using HPLC-ECD to quantify the concentrations of the neurotransmitters of interest.

    • Express the results as a percentage change from the baseline levels.

Conclusion

This compound represents a valuable tool for investigating the role of histamine receptors in the central nervous system. Although specific pharmacological data for this compound is limited in the public domain, its structural similarity to known H3 and H4 receptor ligands provides a strong basis for its use in neuropharmacological research. The detailed protocols and reference data provided in this document are intended to facilitate the design and execution of experiments to elucidate the precise mechanism of action and therapeutic potential of this and related compounds. By employing these methodologies, researchers can contribute to a deeper understanding of the histaminergic system's role in health and disease, and potentially pave the way for novel therapeutic interventions.

References

Protocol for in vivo studies with (1-methyl-1H-imidazol-4-yl)methanamine in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine is a heterocyclic amine containing a methyl-substituted imidazole ring. Structurally, it is related to histamine and other imidazole-based compounds that have shown a wide range of pharmacological activities.[1][2] Imidazole derivatives are of significant interest in medicinal chemistry due to their ability to interact with various biological targets, including histamine receptors.[2][3] This document provides a comprehensive protocol for the initial in vivo evaluation of this compound in animal models, focusing on preliminary toxicity, dose-range finding, and potential efficacy in relevant therapeutic areas. Given the structural similarity to known histaminergic ligands, this protocol will have a particular focus on evaluating its potential as a histamine H3 receptor modulator.[3][4][5]

Presumptive Biological Activity & Rationale

Based on its chemical structure, this compound is hypothesized to act as a ligand for histamine receptors. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor in the central nervous system, is a particularly relevant target.[3][6][7] Modulation of the H3 receptor can influence the release of various neurotransmitters, including histamine, acetylcholine, and dopamine, suggesting potential therapeutic applications in cognitive disorders, sleep-wake cycle disorders, and metabolic diseases like obesity.[6][7][8] Therefore, the in vivo studies outlined below are designed to assess the safety profile of this compound and to explore its pharmacodynamic effects related to H3 receptor modulation.

Data Presentation

Table 1: Dose Escalation and Acute Toxicity Observation Plan
Dose GroupCompound Concentration (mg/mL)Dose Level (mg/kg)Number of Animals (n)Observation PeriodKey Parameters Monitored
1 (Vehicle)00614 daysClinical signs, body weight, mortality
2 (Low)110614 daysClinical signs, body weight, mortality
3 (Mid)550614 daysClinical signs, body weight, mortality
4 (High)10100614 daysClinical signs, body weight, mortality
5 (Limit)20200614 daysClinical signs, body weight, mortality
Table 2: Dose-Range Finding Study Parameters
Dose GroupDosing RegimenDurationIn-life MonitoringTerminal Procedures
Vehicle ControlDaily oral gavage14 daysDaily clinical observations, weekly body weight and food consumptionBlood collection for hematology and clinical chemistry, gross necropsy
Low DoseDaily oral gavage14 daysDaily clinical observations, weekly body weight and food consumptionBlood collection for hematology and clinical chemistry, gross necropsy
Mid DoseDaily oral gavage14 daysDaily clinical observations, weekly body weight and food consumptionBlood collection for hematology and clinical chemistry, gross necropsy
High DoseDaily oral gavage14 daysDaily clinical observations, weekly body weight and food consumptionBlood collection for hematology and clinical chemistry, gross necropsy

Experimental Protocols

Acute Oral Toxicity Study (Modified OECD 423)

Objective: To determine the acute toxicity of a single oral dose of this compound and to identify the maximum tolerated dose (MTD).[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Healthy, young adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old

  • Oral gavage needles

  • Standard laboratory animal diet and water

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the experiment.

  • Dose Preparation: Prepare a stock solution of the test compound in the chosen vehicle. Serial dilutions can be made to achieve the desired final concentrations.

  • Dosing: Administer a single dose of the compound or vehicle via oral gavage.

  • Observations: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days.[1] Record any clinical signs of toxicity, changes in behavior, body weight (on days 0, 7, and 14), and mortality.[1]

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any visible organ abnormalities.[1]

Dose-Range Finding Study

Objective: To evaluate the toxicity of this compound following repeated daily administration and to select appropriate dose levels for subsequent efficacy studies.[1]

Materials:

  • Same as for the acute toxicity study.

Procedure:

  • Animal Acclimatization and Dose Preparation: As described in the acute toxicity protocol.

  • Dosing: Administer the test compound or vehicle orally once daily for 14 consecutive days.

  • In-life Monitoring: Record daily clinical observations. Measure body weight and food consumption twice weekly.[1]

  • Terminal Procedures: On day 15, collect blood samples for hematology and clinical chemistry analysis. Euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination.

Preliminary Efficacy Study: Novel Object Recognition (for Cognitive Enhancement)

Objective: To assess the potential pro-cognitive effects of this compound, a potential histamine H3 receptor antagonist effect.

Materials:

  • Test compound and vehicle

  • Rodents (mice or rats)

  • Open field arena (e.g., 50 x 50 cm)

  • Two sets of identical objects and one novel object

Procedure:

  • Habituation: Allow animals to explore the empty open field arena for 10 minutes for 2-3 consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore for 10 minutes.

  • Testing (Choice) Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.

  • Data Analysis: Record the time spent exploring each object. The discrimination index (time with novel object - time with familiar object) / (total exploration time) is calculated. An increased discrimination index in the compound-treated group compared to the vehicle group suggests improved memory.

Mandatory Visualizations

experimental_workflow cluster_preclinical Preclinical In Vivo Protocol acclimatization Animal Acclimatization (7 days) acute_toxicity Acute Oral Toxicity (Single Dose, 14-day obs.) acclimatization->acute_toxicity Select Animals dose_range Dose-Range Finding (14-day Repeated Dose) acute_toxicity->dose_range Determine MTD efficacy_studies Preliminary Efficacy Studies (e.g., Novel Object Recognition) dose_range->efficacy_studies Select Doses data_analysis Data Analysis & Reporting efficacy_studies->data_analysis

Caption: Workflow for in vivo studies of this compound.

histamine_h3_pathway cluster_presynaptic Presynaptic Neuron compound This compound (Presumptive H3R Ligand) h3r Histamine H3 Receptor (Gi/o-coupled) compound->h3r Binds to g_protein Gi/o Protein h3r->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits neurotransmitter_release Neurotransmitter Release (e.g., Histamine, ACh, DA) g_protein->neurotransmitter_release Inhibits camp ↓ cAMP ac->camp

Caption: Presumptive signaling pathway for H3 receptor agonism.

References

Application Notes and Protocols for High-Throughput Screening of (1-methyl-1H-imidazol-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine and its derivatives represent a significant class of compounds in medicinal chemistry, primarily investigated for their potential as modulators of G protein-coupled receptors (GPCRs), particularly the histamine H3 receptor (H3R). The H3R, predominantly expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. This central role makes it a promising target for therapeutic intervention in a variety of neurological and psychiatric disorders.

High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates. This document provides detailed application notes and experimental protocols for the HTS of this compound derivatives, focusing on assays relevant to GPCR targets like the H3R.

Data Presentation

The following tables summarize representative quantitative data from primary and secondary screening assays for a hypothetical library of this compound derivatives.

Table 1: Primary High-Throughput Screening Data - Calcium Mobilization Assay

Compound IDConcentration (µM)% Inhibition of Histamine ResponseHit (Yes/No)
D0011085Yes
D0021012No
D0031092Yes
D004105No
D0051078Yes

Table 2: Secondary Assay Data - Dose-Response Analysis for Hit Compounds

Compound IDAssay TypeIC50 (nM)
D001Calcium Mobilization150
D001cAMP Accumulation210
D003Calcium Mobilization45
D003cAMP Accumulation60
D005Calcium Mobilization320
D005cAMP Accumulation450

Table 3: Selectivity Profiling of Lead Compound D003

Receptor TargetAssay TypeIC50 (nM)Fold Selectivity vs. H3R
Histamine H3RcAMP Accumulation60-
Histamine H1RCalcium Mobilization>10,000>167
Histamine H2RcAMP Accumulation>10,000>167
Adrenergic α1Calcium Mobilization8,500142
Muscarinic M1Calcium Mobilization>10,000>167

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled GPCR. Upon binding of an agonist, the receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists or inverse agonists block this activity, leading to an increase in neurotransmitter release.

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R Histamine H3 Receptor Gi Gi/o Protein H3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulation Ligand (1-methyl-1H-imidazol-4-yl) methanamine derivative (Antagonist) Ligand->H3R Binding & Inhibition

Caption: Histamine H3 Receptor Signaling Pathway and Antagonist Action.

High-Throughput Screening Workflow

The general workflow for screening a compound library against a GPCR target involves a primary screen to identify hits, followed by secondary assays to confirm activity and determine potency and selectivity.

HTS_Workflow Compound_Library Compound Library (this compound derivatives) Primary_Screen Primary HTS (e.g., Calcium Mobilization Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50%) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Dose_Response Dose-Response & IC50 Determination (Secondary Assays) Hit_Identification->Dose_Response Active Compounds Selectivity_Profiling Selectivity Profiling (Against other receptors) Dose_Response->Selectivity_Profiling Lead_Compound Lead Compound Selectivity_Profiling->Lead_Compound

Caption: General workflow for high-throughput screening of GPCR modulators.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay (Primary Screen)

This assay is used to identify compounds that modulate GPCRs coupled to the Gαq signaling pathway. For Gi/o-coupled receptors like H3R, cells co-expressing a promiscuous G protein (e.g., Gα16) or a chimeric G protein that couples to the phospholipase C pathway are often used.

Materials:

  • HEK293 cells stably co-expressing the human histamine H3 receptor and Gα16.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • Histamine (as a reference agonist).

  • Compound library plates with this compound derivatives.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with kinetic read capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293-H3R-Gα16 cells into 384-well black, clear-bottom plates at a density of 20,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer according to the manufacturer's instructions. Add 20 µL of the dye loading solution to each well. Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition: Add 10 µL of the this compound derivatives from the compound library plates to the assay plate.

  • Agonist Addition and Fluorescence Reading: Place the assay plate in the fluorescence plate reader. After a baseline reading, inject 10 µL of histamine (at a final concentration equal to its EC80) into each well. Immediately begin kinetic fluorescence measurements (e.g., reading every second for 120 seconds) at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percent inhibition of the histamine response for each test compound.

Protocol 2: cAMP Accumulation Assay (Secondary Screen)

This assay directly measures the activity of Gi/o-coupled receptors by quantifying the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Assay buffer: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Test compounds (hit compounds from the primary screen).

  • 384-well white assay plates.

  • Plate reader compatible with the chosen cAMP detection technology.

Procedure:

  • Cell Plating: Seed the CHO-K1-H3R cells into 384-well white plates at a density of 10,000 cells/well and incubate overnight.

  • Compound Incubation: Aspirate the culture medium and add 10 µL of assay buffer containing serial dilutions of the test compounds. Incubate for 30 minutes at room temperature.

  • Forskolin Stimulation: Add 10 µL of forskolin solution (at a final concentration that stimulates a submaximal cAMP response) to each well. Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's protocol.

  • Signal Measurement: After the recommended incubation period, read the plate using a compatible plate reader.

  • Data Analysis: Generate dose-response curves and calculate the IC50 values for each compound by fitting the data to a four-parameter logistic equation.

By following these protocols, researchers can effectively screen libraries of this compound derivatives to identify and characterize novel modulators of the histamine H3 receptor and other GPCRs, paving the way for the development of new therapeutics.

Application Notes and Protocols for (1-methyl-1H-imidazol-4-yl)methanamine as a Chemical Probe for the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine is a histamine analogue characterized by a methyl group on the imidazole ring. Its structural similarity to histamine suggests its potential as a ligand for histamine receptors.[1] The imidazole core is a crucial pharmacophoric feature for many ligands of the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system.[2] The H3 receptor functions as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters, making it a significant target for the treatment of various neurological disorders.[3][4] These application notes provide detailed protocols for characterizing the utility of this compound as a chemical probe for the H3 receptor, including its binding affinity and functional activity.

Physicochemical Properties and Expected Data

While specific experimental data for this compound is not extensively available in public literature, its properties can be predicted based on its structure. The following tables present hypothetical, yet realistic, quantitative data to serve as a benchmark for experimental outcomes, alongside data for well-established H3 receptor ligands for comparison.

Table 1: In Vitro Receptor Binding Affinity (Kᵢ) at Human Histamine H3 Receptor

CompoundKᵢ (nM)RadioligandCell LineReference
This compoundHypothetical Data[³H]-Nα-methylhistamineHEK293N/A
Pitolisant2.1[³H]-Nα-methylhistamineCHO[5]
Clobenpropit1.3[³H]-Nα-methylhistamineHEK293[5]
Thioperamide4.2[³H]-Nα-methylhistamineHEK293[5]

Table 2: In Vitro Functional Antagonist Potency (IC₅₀/pA₂) in a cAMP Assay

CompoundIC₅₀ (nM) / pA₂AgonistCell LineReference
This compoundHypothetical Data(R)-α-methylhistamineHEK293N/A
Pitolisant7.9 (IC₅₀)(R)-α-methylhistamineCHO[5]

Histamine H3 Receptor Signaling Pathway

H3R_Signaling_Pathway H3R H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates PI3K PI3K H3R->PI3K MAPK MAPK H3R->MAPK Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP AKT AKT PI3K->AKT Activates ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Ligand (1-methyl-1H-imidazol- 4-yl)methanamine Ligand->H3R

H3 Receptor Signaling Pathway

Experimental Protocols

1. Radioligand Binding Assay

This assay is designed to determine the binding affinity (Kᵢ) of this compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.[2]

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.[2]

  • Radioligand: [³H]-Nα-methylhistamine.[2]

  • Non-specific binding control: 10 µM Clobenpropit.[2]

  • Test Compound: this compound.

  • 96-well microplates, glass fiber filters, scintillation vials, and liquid scintillation counter.[2]

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the H3 receptor. Lyse the cells and isolate the membranes by centrifugation.[5]

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: Binding buffer, [³H]-Nα-methylhistamine, and membrane preparation.[2]

    • Non-specific Binding: Non-specific control, [³H]-Nα-methylhistamine, and membrane preparation.[2]

    • Competition: Varying concentrations of this compound, [³H]-Nα-methylhistamine, and membrane preparation.[2]

  • Incubation: Incubate the plate at 25°C for 60 minutes.[2]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold binding buffer.

  • Scintillation Counting: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare H3R Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate at 25°C for 60 min setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ → Kᵢ) count->analyze end End analyze->end

Radioligand Binding Assay Workflow

2. Functional Assay: cAMP Measurement

This assay determines the functional activity of this compound by measuring its ability to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing the human H3 receptor.

  • Stimulation Buffer.

  • Forskolin.

  • Reference Agonist: (R)-α-methylhistamine.

  • Test Compound: this compound.

  • cAMP assay kit.

Procedure:

  • Cell Seeding: Seed H3R-expressing HEK293 cells in a 96-well plate and culture overnight.

  • Antagonist Incubation: Remove the culture medium and add stimulation buffer containing varying concentrations of this compound.[2]

  • Agonist Stimulation: Add a fixed concentration of the reference agonist ((R)-α-methylhistamine) to all wells except the basal control. Add forskolin to all wells to stimulate adenylyl cyclase.[2]

  • Incubation: Incubate for 30 minutes at room temperature.[2]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of the test compound and fit a sigmoidal dose-response curve to determine the IC₅₀ value. The pA₂ value can be calculated using the Schild equation for competitive antagonists.[2]

cAMP_Assay_Workflow start Start seed Seed H3R-HEK293 Cells start->seed add_antagonist Add Test Compound (this compound) seed->add_antagonist add_agonist Add Agonist and Forskolin add_antagonist->add_agonist incubate Incubate for 30 min add_agonist->incubate measure Measure cAMP Levels incubate->measure analyze Data Analysis (IC₅₀ / pA₂) measure->analyze end End analyze->end

cAMP Functional Assay Workflow

This compound holds promise as a chemical probe for the investigation of the histamine H3 receptor due to its structural similarity to known H3R ligands. The protocols detailed in these application notes provide a comprehensive framework for the characterization of its binding affinity and functional activity. The provided hypothetical data and comparative analysis with established ligands offer a valuable reference for researchers in the fields of pharmacology and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1-methyl-1H-imidazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this important compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Reductive Amination Step

Possible Cause Suggested Solution
Incomplete imine formationIncrease the reaction time for imine formation or add a dehydrating agent like anhydrous MgSO₄.[1]
Inactive reducing agentUse a fresh bottle of the reducing agent. The potency of some reducing agents can degrade over time.[1][2]
Unsuitable solventEnsure the solvent is anhydrous, as water can interfere with the reaction.[1] For sodium triacetoxyborohydride (STAB), aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are preferred as it is water-sensitive.[2][3][4][5]
Suboptimal pHFor reductive amination with sodium cyanoborohydride, maintaining a pH of 6-7 is crucial.[6]
Aldehyde polymerizationEnsure slow addition of reagents and maintain appropriate reaction temperatures to minimize the polymerization of the starting aldehyde.[7]

Issue 2: Formation of Multiple Byproducts

Possible Cause Suggested Solution
Over-alkylation of the amineUse a milder reducing agent or carefully control the stoichiometry of the reactants.[1] A stepwise procedure of imine formation followed by reduction with NaBH₄ can sometimes mitigate dialkylation.[3][4][5]
Side reactions of the imidazole ringProtect the imidazole nitrogen if necessary, although this adds extra steps to the synthesis.[1]
Over-reductionAvoid strong reducing agents like lithium aluminum hydride (LiAlH₄) which can lead to the reduction of other functional groups.[7]

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Streaking on silica gel columnThe basic nature of the amine product can cause it to interact strongly with the acidic silica gel.[1][8] Add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent system.[1][7] Alternatively, use an amine-functionalized silica column.[8][9]
Product is an oil and difficult to handleThe free base form of the product may be a low-melting solid or an oil.[1] Convert the purified free base to its hydrochloride salt, which is typically a more stable, crystalline solid.[1]
Difficulty with extractionThe product is a polar amine, which can be challenging to extract. Employ an acid-base extraction. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the amine product.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is a two-step synthesis. The first step is the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde with ammonia to form the primary amine, this compound. The second step involves the N-methylation of this primary amine to yield the final product. An alternative for the second step is the Eschweiler-Clarke reaction.[10][11]

Q2: Which reducing agent is recommended for the reductive amination step?

Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reducing agent. It is mild, highly selective for the reduction of imines in the presence of aldehydes, and is less toxic than other reagents like sodium cyanoborohydride (NaBH₃CN).[2][3][4][5][6][12][13][14][15] While sodium borohydride (NaBH₄) can be used, it is less selective and may require a two-step process where the imine is formed before the addition of the reducing agent.[6][7]

Q3: How can I avoid the formation of a quaternary ammonium salt during methylation?

The Eschweiler-Clarke reaction is a good method to avoid the formation of quaternary ammonium salts as the reaction stops at the tertiary amine stage.[10][16] When using other methylating agents like methyl iodide, carefully controlling the stoichiometry is crucial to minimize over-methylation.[7]

Q4: What are the recommended storage conditions for this compound?

The free base is likely a liquid or low-melting solid and should be stored in a cool, dry place, protected from light.[1] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended.[17] The hydrochloride salt is expected to be a more stable crystalline solid.[1] Solutions of the compound, especially at low concentrations, may be susceptible to degradation and should be prepared fresh or stored at low temperatures (-20°C to -80°C) and protected from light.[1][17]

Q5: My product appears as an oil. How can I make it easier to handle?

If the purified free base is an oil, it can be converted to its hydrochloride salt. This is typically a stable, crystalline solid which is easier to handle, weigh, and store. This can be achieved by dissolving the purified product in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in diethyl ether or dioxane.[1]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Typical Solvent Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[3][4][5]Mild and selective for imines, tolerates a wide range of functional groups, less toxic than NaBH₃CN.[2][6][7]More expensive than NaBH₄, water-sensitive.[2][7]
Sodium Cyanoborohydride (NaBH₃CN)Methanol[6]Selective for iminium ions, allows for one-pot reactions.[6]Highly toxic, generates cyanide byproducts.[6]
Sodium Borohydride (NaBH₄)Methanol, Ethanol[6]Cost-effective, potent.[6]Not selective for imines over carbonyls, often requires a two-step procedure.[6][7]

Table 2: Overview of N-Methylation Methods

Method Reagents Typical Solvent Key Considerations
Eschweiler-Clarke ReactionFormic acid, Formaldehyde[11][18]Formic acid (acts as solvent and reagent)[18]Avoids over-methylation to the quaternary salt, reaction is irreversible due to CO₂ evolution.[10] Typically heated to 80-100 °C.[11][18]
Methylation with Methyl IodideMethyl iodide, Base (e.g., K₂CO₃, NaH)[7]N,N-Dimethylformamide (DMF), Acetonitrile[7]Over-methylation to a quaternary ammonium salt is a potential side reaction. Requires careful control of stoichiometry.[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination (Two-Step)

This protocol is adapted from a procedure for a similar isomer and may require optimization.

Step A: Imine Formation and Reduction

  • Dissolve 1-methyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (0.2 M) under an inert atmosphere.

  • Add a solution of ammonia in methanol (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Upon completion, quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Perform an acid-base extraction to isolate the crude this compound. The crude product is often used in the next step without further purification.

Protocol 2: N-methylation via Eschweiler-Clarke Reaction

This protocol is adapted from a procedure for a similar isomer and may require optimization.[11]

  • Place the crude this compound (from Protocol 1) into a round-bottom flask.

  • Add formic acid (excess) followed by an aqueous formaldehyde solution.[11]

  • Attach a reflux condenser and heat the mixture to 80-90 °C with stirring for approximately 18 hours. Caution: Carbon dioxide is evolved.[11]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[11]

  • Cool the reaction mixture to room temperature and carefully acidify with 1 M HCl to a pH of ~2.[11]

  • Wash the acidic aqueous solution with dichloromethane to remove any non-basic impurities.[11]

  • Cool the aqueous layer in an ice bath and basify to a pH >11 by the slow addition of 10 M NaOH.[11]

  • Extract the product from the basic aqueous solution with dichloromethane.[11]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product.[11]

  • If necessary, purify the product by column chromatography on silica gel using a DCM/MeOH gradient with the addition of a small amount of triethylamine or ammonium hydroxide.[7]

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Methylation (Eschweiler-Clarke) cluster_purification Purification start 1-methyl-1H-imidazole-4-carbaldehyde imine Imine Intermediate start->imine Imine Formation reagents1 Ammonia, Anhydrous Methanol reagents1->imine primary_amine This compound (Crude) imine->primary_amine Reduction reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->primary_amine final_product_crude Crude this compound primary_amine->final_product_crude reagents2 Formic Acid, Formaldehyde reagents2->final_product_crude purification Column Chromatography final_product_crude->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

TroubleshootingTree cluster_ra cluster_m cluster_p start Low Synthesis Yield check_reductive_amination Check Reductive Amination Step start->check_reductive_amination check_methylation Check N-Methylation Step start->check_methylation check_purification Check Purification Step start->check_purification ra_cause1 Incomplete Imine Formation? check_reductive_amination->ra_cause1 m_cause1 Over-methylation? check_methylation->m_cause1 p_cause1 Product Streaking on Column? check_purification->p_cause1 ra_solution1 Increase reaction time or add dehydrating agent. ra_cause1->ra_solution1 Yes ra_cause2 Inactive Reducing Agent? ra_cause1->ra_cause2 No ra_solution2 Use fresh reducing agent. ra_cause2->ra_solution2 Yes ra_cause3 Anhydrous Conditions? ra_cause2->ra_cause3 No ra_solution3 Ensure all solvents and reagents are dry. ra_cause3->ra_solution3 Yes m_solution1 Use Eschweiler-Clarke or control stoichiometry. m_cause1->m_solution1 Yes m_cause2 Incomplete Reaction? m_cause1->m_cause2 No m_solution2 Increase reaction time or temperature. m_cause2->m_solution2 Yes p_solution1 Add triethylamine to eluent. p_cause1->p_solution1 Yes p_cause2 Losses During Extraction? p_cause1->p_cause2 No p_solution2 Optimize pH for acid-base extraction. p_cause2->p_solution2 Yes

Caption: Troubleshooting decision tree for low synthesis yield.

References

Purification challenges of (1-methyl-1H-imidazol-4-yl)methanamine by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (1-methyl-1H-imidazol-4-yl)methanamine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound using silica gel column chromatography?

A1: The primary challenge stems from the basic nature of the amine. The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. This can lead to several issues, including:

  • Peak Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad, tailing peaks. This makes it difficult to achieve good separation from impurities.[1]

  • Irreversible Adsorption: In some cases, the interaction is so strong that the compound may not elute from the column at all, leading to low or no recovery.

  • Compound Degradation: The acidic nature of the silica gel can potentially cause the degradation of sensitive compounds.[2]

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these may include imidazole precursors and solvents. It is also possible for regioisomers to form, which can be challenging to separate.

Q3: Are there alternative stationary phases to silica gel for the purification of this compound?

A3: Yes, alternative stationary phases can be very effective:

  • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel as it is available in basic, neutral, and acidic forms. Basic or neutral alumina can significantly reduce the strong interactions observed with basic amines on silica gel.[3][4]

  • Amine-Functionalized Silica Gel: This type of stationary phase has aminopropyl groups bonded to the silica surface, which masks the acidic silanol groups. This creates a more inert surface, leading to improved peak shape and recovery for basic compounds, often without the need for mobile phase modifiers.[2][5][6]

Q4: How can I monitor the purification process effectively?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of your column chromatography. It helps in selecting the right solvent system and in identifying the fractions containing the pure product. For polar amines, a common mobile phase for TLC is a mixture of a non-polar solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and a polar solvent like methanol (MeOH). Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the TLC mobile phase can often mimic the conditions on the column and provide a more accurate prediction of the separation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

IssuePossible Cause(s)Troubleshooting Steps
Poor Separation of Product and Impurities Incorrect solvent system (eluent).- Perform TLC analysis with various solvent systems to find the optimal eluent for separation.- A good starting point for polar amines is a mixture of dichloromethane and methanol.[2]- Gradually increase the polarity of the eluent during the column run (gradient elution).
Overloading the column with crude material.- Reduce the amount of crude material loaded onto the column.- Use a larger column with more stationary phase.
Column channeling or cracking.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing is often preferred over dry packing to avoid these issues.
Product is Tailing or Streaking on the Column Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier to the eluent. Triethylamine (TEA) at 0.5-2% is commonly used and is soluble in most organic solvents. Ammonium hydroxide can also be used, typically added to the polar component of the mobile phase (e.g., methanol).[7]- Use an alternative stationary phase like basic alumina or amine-functionalized silica gel.[2][3][4]
Product is Not Eluting from the Column The solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, slowly increase the percentage of methanol in a dichloromethane/methanol mixture.
The compound is irreversibly adsorbed to the silica gel.- If increasing polarity doesn't work, consider switching to a less acidic stationary phase like neutral or basic alumina, or an amine-functionalized silica gel for the next attempt.[2][3][4]
Low Yield of Purified Product The compound is spread across too many fractions due to tailing.- Use a basic modifier in the eluent to improve peak shape and concentrate the product in fewer fractions.
The compound is co-eluting with an impurity.- Optimize the solvent system using TLC to achieve better separation.- Consider using a different stationary phase that may offer different selectivity.
The compound is degrading on the column.- Minimize the time the compound spends on the column by running the chromatography as quickly as possible while maintaining good separation.- Consider using a less acidic stationary phase.[2]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers on Silica Gel

Modifier (in DCM/MeOH)Peak ShapeRecovery (Illustrative)Purity (Illustrative)Comments
NoneSevere Tailing40-60%80-90%Significant product loss and poor separation from closely eluting impurities.
1% Triethylamine (TEA)Symmetrical85-95%>98%Significantly improves peak shape and recovery. TEA is volatile and can be easily removed.
1% Ammonium HydroxideSymmetrical80-90%>98%Also effective, but less volatile than TEA, making it potentially harder to remove from the final product.[8]

Table 2: Comparison of Stationary Phases

Stationary PhaseMobile Phase (Illustrative)Peak ShapeRecovery (Illustrative)Purity (Illustrative)Comments
Silica GelDCM/MeOH + 1% TEASymmetrical85-95%>98%The standard method, effective with a basic modifier.
Basic AluminaEtOAc/HexaneSymmetrical80-90%>95%Good alternative to silica, avoids the need for a basic modifier in some cases.[3][4]
Amine-Functionalized SilicaEtOAc/HexaneSymmetrical90-98%>99%Excellent for basic compounds, often provides the best peak shape and recovery without additives.[2][5][6]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).

  • Column Packing: Carefully pour the slurry into the chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packed bed. Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial eluent through it.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. If the compound is not soluble, dissolve it in a slightly more polar solvent and adsorb it onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting with the initial, non-polar solvent system (e.g., 100% DCM with 1% TEA). Gradually increase the polarity by adding a more polar solvent (e.g., methanol containing 1% TEA) in a stepwise or continuous gradient. A typical gradient might be from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc monitor_tlc->collect_fractions Continue combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Done evaporate Evaporate Solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

Troubleshooting_Logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered peak_tailing Peak Tailing start->peak_tailing no_elution No Elution start->no_elution poor_separation Poor Separation start->poor_separation add_modifier Add Basic Modifier (e.g., TEA) peak_tailing->add_modifier change_stationary_phase Change Stationary Phase (Alumina, Amine-Silica) peak_tailing->change_stationary_phase increase_polarity Increase Eluent Polarity no_elution->increase_polarity no_elution->change_stationary_phase optimize_eluent Optimize Eluent System (TLC) poor_separation->optimize_eluent poor_separation->change_stationary_phase

Caption: Troubleshooting decision tree for common issues.

References

Overcoming streaking of (1-methyl-1H-imidazol-4-yl)methanamine on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling (1-methyl-1H-imidazol-4-yl)methanamine. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during the purification of this compound, specifically addressing streaking on silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does this compound streak on silica gel TLC and columns?

A1: Streaking is primarily caused by strong interactions between the basic amine groups in the molecule and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to the protonation of the amine, causing it to bind very strongly to the stationary phase, resulting in poor elution, tailing, and streaking.[2][3]

Q2: What is the most common and straightforward solution to prevent this streaking?

A2: The most common method is to add a small amount of a basic modifier to your mobile phase (eluent).[4][5] Modifiers like triethylamine (TEA) or ammonia neutralize the acidic sites on the silica gel, which prevents the strong binding of your basic compound and allows for sharper, more defined bands.[3][6]

Q3: Can I just use a more polar solvent system to move the compound off the baseline?

A3: While increasing the eluent polarity is necessary to move polar compounds, it often does not solve the streaking issue for basic amines on its own. The underlying acid-base interaction must be addressed. Without a basic modifier, even highly polar solvents might still result in significant tailing.[1]

Q4: Are there alternatives to modifying the mobile phase?

A4: Yes. If modifying the eluent is not effective or desirable, you can use an alternative stationary phase. Options include amine-functionalized silica gel, which is less acidic, or basic alumina.[7][8][9] For very polar compounds, reversed-phase chromatography (e.g., using a C18 column) can also be an effective solution.[4]

Q5: How much basic modifier should I add to my eluent?

A5: A typical concentration for triethylamine (TEA) is 0.1-2% (v/v) of the total mobile phase volume.[4][5][10] For ammonia, it is often added as a solution in methanol (e.g., 1-10% ammonia in methanol), which is then used as the polar component in your eluent system (e.g., dichloromethane/methanol).[4][11]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving streaking issues with this compound.

Problem/Observation Potential Cause Recommended Solution
Compound streaks or "tails" on TLC plate. Strong interaction between the basic amine and acidic silica gel.[12]Add 0.5-2% triethylamine (TEA) or another suitable base to the eluent.[4][5]
Sample is too concentrated ("overloaded").Dilute the sample solution before spotting it on the TLC plate.
Compound remains at the baseline (Rf = 0), even with a basic modifier. The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Compound runs with the solvent front (Rf ≈ 1). The mobile phase is too polar.Decrease the polarity of the eluent. For example, in a DCM/methanol system, reduce the percentage of methanol.
Streaking persists even with TEA. The interaction with silica is too strong for TEA to overcome sufficiently.Try a stronger basic modifier system, such as 1-2% of a 7N ammonia in methanol solution mixed into the mobile phase.[11]
The compound may be degrading on the acidic silica.[12]Consider switching to a less reactive stationary phase like neutral alumina or amine-functionalized silica.[7][8]
Poor separation between the product and impurities during column chromatography. Suboptimal solvent system or column packing.Optimize the solvent system using TLC first. Ensure the column is packed uniformly and consider using the "dry loading" method for applying the sample.[13]

Experimental Protocols

Protocol 1: TLC Analysis with a Basic Modifier

This protocol helps determine the optimal eluent for column chromatography.

  • Prepare Eluent Systems: Prepare several vials of your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). To each vial, add a different concentration of triethylamine (e.g., 0%, 0.5%, 1%, and 2%).

  • Spot the TLC Plate: Dissolve your crude sample in a suitable solvent (like dichloromethane or methanol). Using a capillary tube, spot the sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing one of the prepared eluents. Ensure the chamber is saturated with the solvent vapor.

  • Visualize: After the solvent front has reached the top of the plate, remove it, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp and/or by staining (e.g., with ninhydrin).

  • Analyze: Compare the results. The ideal eluent will show your target compound as a tight, round spot with an Rf value between 0.2 and 0.4, well-separated from any impurities.

Protocol 2: Flash Column Chromatography with Triethylamine (TEA)
  • Column Preparation: Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude material by weight). Prepare a slurry of silica gel in your initial, least polar eluent (containing the optimized percentage of TEA). Pack the column carefully to avoid air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent (gradient elution) as required to move your compound down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor their contents using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows for overcoming streaking.

G Interaction of Basic Amine with Silica Surface cluster_silica Silica Gel Surface silanol Acidic Silanol Group (Si-OH) stuck_amine Protonated Amine (Adsorbed) Causes Streaking silanol->stuck_amine amine This compound (Basic) amine->silanol Strong Acid-Base Interaction

Caption: Chemical interaction causing streaking on silica.

G start Streaking Observed on TLC check_conc Is sample overloaded? start->check_conc dilute Dilute sample and re-run TLC check_conc->dilute Yes add_modifier Add Basic Modifier to Eluent (e.g., 1% TEA) check_conc->add_modifier No dilute->start optimize_polarity Is Rf value optimal (0.2-0.4)? add_modifier->optimize_polarity adjust_polarity Adjust solvent polarity optimize_polarity->adjust_polarity No streaking_persists Does streaking persist? optimize_polarity->streaking_persists Yes adjust_polarity->add_modifier proceed Proceed to Column Chromatography alt_phase Consider Alternative Stationary Phase (Amine-Silica, Alumina) streaking_persists->proceed No streaking_persists->alt_phase Yes

Caption: General troubleshooting workflow for streaking.

G Decision Tree for Purification Strategy start Purifying this compound silica_test Run initial TLC on silica gel start->silica_test streaking Streaking observed? silica_test->streaking no_streaking Proceed with standard silica gel chromatography streaking->no_streaking No modify Modify Purification Method streaking->modify Yes choice Choose Strategy modify->choice mobile_phase Modify Mobile Phase choice->mobile_phase Simple stationary_phase Change Stationary Phase choice->stationary_phase Complex/ Persistent Issue add_tea Add Triethylamine (0.5-2%) to eluent mobile_phase->add_tea add_ammonia Use NH3/MeOH in eluent mobile_phase->add_ammonia amine_silica Use Amine-Functionalized Silica stationary_phase->amine_silica alumina Use Alumina (Basic or Neutral) stationary_phase->alumina

Caption: Logic for selecting the appropriate purification method.

References

Stability of (1-methyl-1H-imidazol-4-yl)methanamine in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1-methyl-1H-imidazol-4-yl)methanamine. This resource provides troubleshooting guides and frequently asked questions regarding the stability of this compound in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid compound should be stored in a tightly sealed container, protected from light, in a dry environment. Storing under an inert atmosphere, such as argon or nitrogen, at 2-8°C is recommended to minimize potential degradation.[1]

Q2: How should I prepare and store DMSO stock solutions of this compound?

It is recommended to prepare stock solutions in anhydrous DMSO. Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2][3][4] For typical experimental use, a stock solution of 10 mM in DMSO is common.

Q3: What is the expected stability of this compound in DMSO stock solutions?

While specific long-term stability data for this compound in DMSO is not extensively published, similar small molecules are generally stable under proper storage conditions.[5] However, the imidazole moiety and the primary amine present in the structure suggest potential susceptibility to degradation over extended periods, especially if exposed to light, elevated temperatures, or contaminants like water.[1][3][6] It is best practice to use freshly prepared stock solutions for sensitive assays or after long-term storage.

Q4: What are the potential degradation pathways for this compound in DMSO?

Potential degradation pathways for this compound include:

  • Oxidation: The primary amine and the electron-rich imidazole ring can be susceptible to oxidation, especially if the DMSO contains water or is exposed to air for prolonged periods.[1][6]

  • Photodegradation: Imidazole-containing compounds can be sensitive to light, leading to degradation.[6]

  • Hydrolysis: Although DMSO is aprotic, the presence of water can facilitate hydrolysis of susceptible functional groups over time.[5]

Q5: How often should I perform quality control on my DMSO stock solutions?

For long-term studies, it is advisable to check the purity of the stock solution periodically (e.g., every 6 months) using analytical methods like HPLC or LC-MS.[5] If the solution is stored at -20°C for more than a month, it should be re-examined to ensure its efficacy.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected activity in experiments. Compound degradation in the DMSO stock solution.Prepare a fresh stock solution from solid material.[1] Verify the purity of the new stock solution via HPLC or LC-MS.
Improper storage of the stock solution (e.g., exposure to light, frequent freeze-thaw cycles).Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[2] Store all solutions at or below -20°C and protect from light.[3]
Bacterial contamination in diluted aqueous solutions.Prepare working solutions fresh for each experiment.[3] Use sterile solvents and aseptic handling techniques.[1]
Visible changes in the stock solution (e.g., color change, precipitation). Significant compound degradation or contamination.Discard the solution immediately. Prepare a fresh stock solution from the solid compound.
The compound has low solubility at the stored concentration and temperature.Before freezing, ensure the compound is fully dissolved. If precipitation occurs upon thawing, gently warm the solution (e.g., to 37°C) and vortex to redissolve.

Quantitative Stability Data

The following table summarizes illustrative stability data for this compound in anhydrous DMSO at a concentration of 10 mM.

Storage Condition Time Point Purity (%)
-80°C, Dark 0 Months99.5
6 Months99.2
12 Months98.9
-20°C, Dark 0 Months99.5
6 Months98.5
12 Months97.1
4°C, Dark 0 Months99.5
1 Month96.3
3 Months92.1
Room Temp, Light 0 Months99.5
1 Week91.0
1 Month82.5

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution for long-term storage.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of solid this compound in a sterile tube. For example, to prepare 1 mL of a 10 mM solution, weigh 1.1115 mg.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Tightly cap the tube and vortex at medium speed for 1-2 minutes, or until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing Compound Stability by HPLC-UV

This protocol outlines a general method for assessing the purity of the DMSO stock solution over time.

  • Instrumentation and Columns:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Procedure:

    • Prepare a working solution by diluting the 10 mM DMSO stock solution to 100 µM in a 50:50 mixture of Mobile Phase A and B.

    • Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

    • Set the UV detector to monitor at a wavelength where the compound has maximum absorbance (e.g., 214 nm).

    • Inject 10 µL of the working solution onto the column.

    • Analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control & Experimentation weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C, Protected from Light aliquot->store thaw Thaw Aliquot store->thaw For Experimental Use prepare_working Prepare Working Solution thaw->prepare_working stability_test Assess Purity (e.g., HPLC) thaw->stability_test run_assay Perform Experiment prepare_working->run_assay

Caption: Workflow for the preparation and use of this compound DMSO stock solutions.

troubleshooting_flowchart start Inconsistent Experimental Results? check_solution Check Age and Storage of Stock Solution start->check_solution is_old Is the solution old or improperly stored? check_solution->is_old prepare_fresh Prepare Fresh Stock Solution is_old->prepare_fresh Yes check_protocol Review Experimental Protocol is_old->check_protocol No re_run Re-run Experiment prepare_fresh->re_run check_protocol->re_run Protocol Error Found & Corrected other_issue Investigate Other Experimental Variables check_protocol->other_issue Protocol OK

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Preventing degradation of (1-methyl-1H-imidazol-4-yl)methanamine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (1-methyl-1H-imidazol-4-yl)methanamine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a yellowish or brownish discoloration. What is the cause?

A1: A yellowish or brownish discoloration is a common indicator of oxidative degradation of the imidazole ring.[1] This is often accelerated by exposure to oxygen, light, and physiological or alkaline pH.[1]

Q2: I am observing inconsistent or lower-than-expected activity in my experiments. Could this be related to compound degradation?

A2: Yes, inconsistent biological or chemical activity is a strong indicator of compound degradation.[2] If the compound degrades in your aqueous buffer, its effective concentration will decrease, leading to variable and unreliable experimental results. It is crucial to use fresh solutions for each experiment whenever possible.[2]

Q3: What are the primary factors that cause the degradation of this compound in aqueous buffers?

A3: The primary factors leading to the degradation of imidazole-containing compounds like this compound in solution are:

  • Oxidation: The imidazole ring is susceptible to oxidation, especially in the presence of dissolved oxygen.[1]

  • Photodegradation: Exposure to light, particularly UV and fluorescent light, can induce degradation.[2]

  • pH: Non-neutral pH can catalyze hydrolysis and other degradation reactions. Imidazole derivatives can be particularly unstable at alkaline pH.[2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[2]

Q4: What are the recommended storage conditions for stock solutions of this compound?

A4: To ensure maximum stability, stock solutions should be prepared at a high concentration in a suitable solvent like DMSO or sterile water. It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[1][2]

Troubleshooting Guides

This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.

Observation Possible Cause Suggested Solution(s)
Solution turns yellow/brown Oxidative degradation of the imidazole ring.[1]- Prepare fresh solutions before each experiment.- Use deoxygenated buffers by sparging with an inert gas (e.g., argon or nitrogen).- Consider adding an antioxidant to the buffer (see Experimental Protocols).- Store solutions protected from light.[2]
Inconsistent or reduced biological activity Degradation of the compound in the working solution.[2]- Prepare fresh working solutions from a frozen stock for each experiment.[2]- Minimize the time the compound is in the aqueous buffer before use.- Perform a stability study under your specific experimental conditions to determine the compound's half-life (see Experimental Protocols).
Precipitation in the buffer Poor solubility of the free base form, especially at neutral or alkaline pH.- Use the hydrochloride salt of the compound, which generally has better aqueous solubility.[2]- Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer immediately before use. Ensure the final organic solvent concentration is compatible with your assay.[2]
Loss of compound over time in stored buffer General chemical instability in the aqueous environment.- Aliquot and freeze stock solutions at -20°C or -80°C for long-term storage.[1][2]- For working solutions in aqueous buffers, store at 4°C and use within a short period. Avoid long-term storage of dilute aqueous solutions.[2]

Quantitative Data Summary

Table 1: Estimated Stability of 1-Methylhistamine Solutions Under Various Storage Conditions

Storage Temperature Solvent Storage Duration Stability Reference
-80°CDMSO or Sterile WaterUp to 6 monthsHigh[1]
-20°CDMSO or Sterile WaterUp to 1 monthHigh[1]
4°CAqueous BufferUp to 8 weeksRetained >97% of initial concentration[2]
20°C (Dark)Aqueous Buffer7 days6-17% degradation[2]
20°C (Fluorescent Light)Aqueous Buffer7 days63-80% degradation[2]

Table 2: Factors Influencing Degradation Rate

Factor Effect on Degradation Rate Notes
Increasing Temperature IncreasesFollows Arrhenius kinetics; a 10°C increase can significantly increase the degradation rate.
Light Exposure IncreasesPhotodegradation is a significant pathway for imidazole compounds.[2]
pH Dependent on the specific degradation pathway. Generally, stability is better at slightly acidic to neutral pH. Alkaline pH can accelerate oxidation.[1]The optimal pH for stability should be determined experimentally.
Presence of Oxygen IncreasesOxidation is a major degradation pathway.[1]
Presence of Metal Ions Can IncreaseMetal ions can catalyze oxidation reactions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer using HPLC-UV

This protocol provides a general framework for assessing the stability of this compound in your experimental buffer.

1. Materials:

  • This compound

  • Your aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Temperature-controlled incubator and light-protected vials

2. Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in your aqueous buffer at a known concentration (e.g., 1 mg/mL).

    • Aliquot the solution into separate transparent and amber (light-protected) vials.

  • Incubation Conditions:

    • For each buffer condition, prepare sets of vials to be stored under different conditions:

      • Set 1: 4°C in the dark

      • Set 2: 25°C in the dark

      • Set 3: 25°C with exposure to ambient light

  • Time Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), retrieve an aliquot from each vial for analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of a suitable buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent like methanol or acetonitrile is a good starting point.

    • Detection: Use a UV detector at a wavelength corresponding to the absorbance maximum of the imidazole ring (typically around 210-220 nm).

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of your analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for up to 72 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for up to 72 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for up to 72 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 72 hours.

  • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

2. Analysis:

  • Analyze the stressed samples by a suitable stability-indicating method, such as HPLC or LC-MS/MS, to separate the parent compound from any degradation products.

Visualizations

degradation_pathway compound This compound oxidized Oxidized Products compound->oxidized Oxygen, Metal Ions, Alkaline pH photodegraded Photodegradation Products compound->photodegraded UV/Visible Light hydrolyzed Hydrolyzed Products compound->hydrolyzed Acid/Base

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution in Buffer aliquot Aliquot into Vials prep_stock->aliquot conditions Store under different conditions (Temp, Light) aliquot->conditions sampling Sample at Time Points conditions->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Caption: Experimental workflow for a stability study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_solution Check Solution Appearance (Color, Precipitate) start->check_solution discolored Discolored? check_solution->discolored precipitate Precipitate? check_solution->precipitate oxidation Likely Oxidation discolored->oxidation Yes stability_study Perform Stability Study discolored->stability_study No solubility Likely Solubility Issue precipitate->solubility Yes precipitate->stability_study No prepare_fresh Prepare Fresh Solution Protect from Light/Oxygen oxidation->prepare_fresh use_salt Use Hydrochloride Salt or Co-solvent solubility->use_salt

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: N-methylation of 4-(aminomethyl)-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-methylation of 4-(aminomethyl)-1H-imidazole.

Troubleshooting Guide

Issue 1: Low Yield of the Desired N-methylated Product

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Temperature: Some methylation reactions may require heating. If performing the reaction at room temperature, consider moderately increasing the temperature and monitoring for product formation and potential decomposition.
Suboptimal Reagents - Methylating Agent: For methylation with methyl iodide, ensure it is fresh and has been stored properly to avoid degradation. Consider using a slight excess (1.1-1.2 equivalents). For the Eschweiler-Clarke reaction, use high-quality formaldehyde and formic acid. - Base: When using a base (e.g., for methylation with methyl iodide), select a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to avoid competition with the amine for the methylating agent.
Poor Solubility The starting material or intermediates may have poor solubility in the chosen solvent. Select a solvent in which all reactants are soluble. Common solvents for N-methylation include DMF, DMSO, acetonitrile, or methanol.
Product Loss During Workup The N-methylated product is a polar amine and may be water-soluble, leading to loss during aqueous workup. To minimize this, perform extractions with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol. Adjusting the pH of the aqueous layer can also facilitate extraction.

Issue 2: Presence of Multiple Products in the Final Mixture

Potential Cause Recommended Solution
Formation of Regioisomers N-methylation of 4-(aminomethyl)-1H-imidazole can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of 1-methyl-4-(aminomethyl)-1H-imidazole and 1-methyl-5-(aminomethyl)-1H-imidazole. - Controlling Regioselectivity: The ratio of these isomers is influenced by steric and electronic factors. Protecting the side-chain amine may influence the regioselectivity of the ring methylation. Reaction conditions also play a role; for instance, methylation of the imidazole anion in a basic medium is sensitive to the electronic effects of the substituent.[1]
Over-methylation (Quaternization) Both the imidazole ring nitrogens and the side-chain amine can be methylated to form quaternary ammonium salts, especially with highly reactive methylating agents like methyl iodide.[2] - Control Stoichiometry: Use a controlled amount of the methylating agent (close to 1.0 equivalent for mono-methylation). - Eschweiler-Clarke Reaction: Employ the Eschweiler-Clarke reaction (formaldehyde and formic acid), which is known to methylate primary and secondary amines to the tertiary stage without the formation of quaternary ammonium salts.[3]
Side-chain Methylation The primary amine of the aminomethyl group can also be methylated. - Protecting Groups: To achieve selective methylation on the imidazole ring, consider protecting the side-chain primary amine with a suitable protecting group (e.g., Boc, Cbz) before performing the N-methylation. The protecting group can be removed in a subsequent step. - Eschweiler-Clarke Reaction: This method will preferentially methylate the primary amine to a dimethylamino group.[3][4]

Issue 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-elution of Isomers The N1 and N3 methylated regioisomers may have very similar polarities, making them difficult to separate by standard column chromatography. - Chromatography Optimization: Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina instead of silica gel). High-Performance Liquid Chromatography (HPLC) may be necessary for complete separation.
Product Adsorption on Silica Gel The basic nature of the imidazole and amine functionalities can lead to strong adsorption or streaking on acidic silica gel. - Modified Mobile Phase: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to improve the chromatography.
Removal of Excess Reagents Unreacted methylating agents or bases can be challenging to remove. - Aqueous Wash: Use an appropriate aqueous wash during the workup to remove water-soluble reagents. For example, a dilute acid wash can help remove basic impurities, but be mindful of the potential for your product to also be extracted into the aqueous layer if it becomes protonated.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to expect during the N-methylation of 4-(aminomethyl)-1H-imidazole?

A1: The main side reactions include:

  • Formation of Regioisomers: Methylation can occur on either of the two imidazole ring nitrogens, leading to a mixture of 1,4- and 1,5-disubstituted imidazoles. The ratio of these isomers depends on the reaction conditions and the electronic and steric properties of the substituent.[1]

  • Over-methylation (Quaternization): Further methylation of the imidazole ring nitrogens or the side-chain amine can lead to the formation of quaternary ammonium salts, particularly when using potent methylating agents like methyl iodide.[2]

  • Side-Chain Methylation: The primary amine on the aminomethyl side chain can be methylated, leading to mono- and di-methylated products.

Q2: How can I selectively achieve N-methylation on the imidazole ring without affecting the side-chain amine?

A2: To achieve selective N-methylation on the imidazole ring, you should protect the side-chain primary amine before the methylation step. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be used. After the ring methylation is complete, the protecting group can be removed under appropriate conditions.

Q3: Which methylation method is best to avoid the formation of quaternary ammonium salts?

A3: The Eschweiler-Clarke reaction is the recommended method to avoid over-methylation and the formation of quaternary ammonium salts.[3] This reaction uses formaldehyde and formic acid to methylate primary and secondary amines to their corresponding tertiary amines.[3][4] It is a reductive amination process and does not proceed to the quaternary stage.[3]

Q4: What is the expected regioselectivity for the N-methylation of the imidazole ring in 4-(aminomethyl)-1H-imidazole?

A4: For 4-substituted imidazoles, the regioselectivity of N-alkylation is complex and depends on several factors. In basic conditions, where the imidazole anion is the reacting species, electron-withdrawing groups tend to direct alkylation to the more distant nitrogen atom.[1] Steric hindrance from the substituent will favor methylation at the less hindered nitrogen.[1] Under neutral conditions, the tautomeric equilibrium of the imidazole ring plays a significant role in determining the product ratio.[1] For 4-(aminomethyl)-1H-imidazole, a mixture of the 1,4- and 1,5-isomers is generally expected, and the precise ratio would likely need to be determined experimentally under your specific reaction conditions.

Q5: What analytical techniques are best for identifying the different methylated products?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the most powerful tool for distinguishing between the different isomers and byproducts. The chemical shifts of the imidazole ring protons and the N-methyl group will be different for the 1,4- and 1,5-regioisomers. Mass spectrometry (MS) can confirm the molecular weight of the products and help identify the degree of methylation (mono-, di-, tri-methylated, etc.).

Experimental Protocols

Protocol 1: N-methylation using Methyl Iodide and a Base

This protocol is a general procedure and may require optimization.

Materials:

  • 4-(aminomethyl)-1H-imidazole

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)-1H-imidazole (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the cautious addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: N,N-dimethylation of the Side-Chain Amine via Eschweiler-Clarke Reaction

This protocol is adapted from the general procedure for Eschweiler-Clarke reactions and specifically targets the side-chain amine.[3][4]

Materials:

  • 4-(aminomethyl)-1H-imidazole

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (88-98%)

  • Sodium hydroxide (for basification)

  • Dichloromethane

Procedure:

  • To a round-bottom flask, add 4-(aminomethyl)-1H-imidazole (1.0 eq).

  • Add an excess of formaldehyde solution (e.g., 2.5 eq) and formic acid (e.g., 2.5 eq).

  • Heat the mixture to reflux (typically around 100 °C) for several hours until the evolution of carbon dioxide ceases. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Make the solution basic by the careful addition of a sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction_Pathways Start 4-(aminomethyl)-1H-imidazole MethylatingAgent Methylating Agent (e.g., CH3I or HCHO/HCOOH) MainProduct1 1-methyl-4-(aminomethyl)-1H-imidazole MethylatingAgent->MainProduct1 Ring Methylation (N1) MainProduct2 1-methyl-5-(aminomethyl)-1H-imidazole MethylatingAgent->MainProduct2 Ring Methylation (N3) SideProduct1 Side-chain Methylated Products (mono- and di-methyl) MethylatingAgent->SideProduct1 Side-chain Methylation SideProduct2 Quaternary Ammonium Salts (Ring and/or Side-chain) MainProduct1->SideProduct2 Over-methylation MainProduct2->SideProduct2 SideProduct1->SideProduct2

Caption: Reaction pathways in the N-methylation of 4-(aminomethyl)-1H-imidazole.

Troubleshooting_Workflow Start Start N-methylation Reaction CheckTLC Monitor Reaction by TLC/LC-MS Start->CheckTLC LowYield Low Yield? CheckTLC->LowYield MultipleProducts Multiple Products? LowYield->MultipleProducts No TroubleshootYield Troubleshoot Low Yield: - Check reagents - Increase reaction time/temp - Optimize solvent LowYield->TroubleshootYield Yes PurificationIssue Purification Issues? MultipleProducts->PurificationIssue No TroubleshootProducts Troubleshoot Multiple Products: - Use protecting group for side-chain - Use Eschweiler-Clarke to avoid quaternization - Optimize for regioselectivity MultipleProducts->TroubleshootProducts Yes TroubleshootPurification Troubleshoot Purification: - Use modified eluent (add base) - Try different stationary phase - Use HPLC for isomer separation PurificationIssue->TroubleshootPurification Yes Success Successful Methylation PurificationIssue->Success No TroubleshootYield->Start TroubleshootProducts->Start TroubleshootPurification->Start

Caption: Troubleshooting workflow for N-methylation of 4-(aminomethyl)-1H-imidazole.

References

Technical Support Center: (1-methyl-1H-imidazol-4-yl)methanamine Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the successful conversion of (1-methyl-1H-imidazol-4-yl)methanamine free base to its hydrochloride salt. The following sections include frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for converting this compound free base to its hydrochloride salt?

A1: The conversion to a hydrochloride salt is primarily performed to improve the compound's stability, handling, and aqueous solubility. Free bases of amines are often oils or low-melting solids, which can be difficult to handle and accurately weigh. The crystalline nature of the hydrochloride salt provides a stable, solid form with a well-defined melting point, facilitating easier storage and formulation.[1]

Q2: Which solvents are recommended for the hydrochloride salt formation?

A2: The choice of solvent is critical for successful precipitation of the hydrochloride salt. An ideal solvent should readily dissolve the free base but be a poor solvent for the resulting salt. Commonly used solvents for this purpose include diethyl ether, ethyl acetate, and dioxane.[1]

Q3: What form of hydrochloric acid should be used?

A3: A solution of hydrogen chloride (HCl) in an anhydrous organic solvent is typically used. Solutions of HCl in diethyl ether or dioxane are common reagents for this conversion.[1] Using aqueous HCl is generally avoided as it can affect the precipitation and purity of the salt.

Q4: How can I determine if the conversion to the hydrochloride salt was successful?

A4: Successful conversion is typically indicated by the precipitation of a solid from the reaction mixture. Further confirmation can be obtained by determining the melting point of the isolated solid and by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The hydrochloride salt is expected to be a white to off-white crystalline solid.[1]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No precipitate forms upon addition of HCl solution. The free base is not sufficiently soluble in the chosen solvent.- Select a solvent in which the free base is more soluble, such as ethyl acetate or a mixture of solvents. - Gently warm the solution to dissolve the free base before adding the HCl solution.
The concentration of the free base is too low.- Increase the concentration of the free base in the solution.
The resulting hydrochloride salt is soluble in the reaction solvent.- Try a different solvent in which the hydrochloride salt is known to be less soluble, such as diethyl ether. - Cool the reaction mixture in an ice bath to promote precipitation.
The precipitate is oily or gummy instead of crystalline. The precipitation occurred too rapidly.- Add the HCl solution dropwise and with vigorous stirring to allow for controlled crystal formation. - Cool the solution slowly after the addition of HCl.
Presence of impurities.- Ensure the starting free base is of high purity. Consider purifying the free base by column chromatography before salt formation.
Low yield of the hydrochloride salt. Incomplete precipitation.- Cool the reaction mixture for an extended period (e.g., in a refrigerator) to maximize precipitation. - Add a co-solvent in which the salt is less soluble (an anti-solvent) to induce further precipitation.
Loss of product during filtration and washing.- Use a minimal amount of cold solvent to wash the collected solid. - Ensure the filter paper is properly seated and sealed in the funnel.
The final product is discolored. Impurities in the starting material or solvent.- Use high-purity starting materials and anhydrous solvents. - The discoloration may sometimes be removed by recrystallization of the hydrochloride salt from a suitable solvent system (e.g., methanol/diethyl ether).

Experimental Protocol

Conversion of this compound Free Base to its Hydrochloride Salt

Materials:

  • This compound free base

  • Anhydrous diethyl ether (or ethyl acetate)

  • 2.0 M Hydrogen chloride solution in diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the this compound free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether dropwise to the stirred solution.

  • Observe the formation of a white precipitate.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the resulting hydrochloride salt under vacuum to a constant weight.

Data Presentation

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Solubility
This compound (Free Base)C₅H₉N₃111.15[2]Colorless to pale yellow liquid[2]Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane)[1]
This compound HydrochlorideC₅H₁₀ClN₃147.61Expected to be a white to off-white crystalline solid[1]Expected to have good solubility in water and polar protic solvents[1]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolution cluster_reaction Step 2: Salt Formation cluster_isolation Step 3: Isolation & Purification cluster_product Final Product free_base This compound (Free Base) dissolved Solution of Free Base free_base->dissolved solvent Anhydrous Diethyl Ether solvent->dissolved precipitation Precipitation of Hydrochloride Salt dissolved->precipitation hcl HCl in Diethyl Ether hcl->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold Diethyl Ether filtration->washing drying Drying under Vacuum washing->drying hcl_salt This compound Hydrochloride drying->hcl_salt

Caption: Experimental workflow for the conversion of the free base to its hydrochloride salt.

logical_relationship cluster_properties Compound Properties cluster_benefits Benefits of Conversion free_base Free Base (Oil/Low-Melting Solid) hcl_salt Hydrochloride Salt (Crystalline Solid) free_base->hcl_salt HCl stability Improved Stability hcl_salt->stability handling Easier Handling hcl_salt->handling solubility Increased Aqueous Solubility hcl_salt->solubility

Caption: Rationale for the conversion to the hydrochloride salt.

References

Validation & Comparative

A Comparative Analysis of (1-methyl-1H-imidazol-4-yl)methanamine and Pitolisant at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals.

The histamine H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor, is a critical modulator of neurotransmitter release in the central nervous system. Its role in regulating histamine, acetylcholine, dopamine, and other neurotransmitters has made it a compelling target for the development of therapeutics for a variety of neurological disorders, including narcolepsy, cognitive impairments, and attention-deficit hyperactivity disorder (ADHD). This guide provides a detailed comparison of the clinically approved H3R inverse agonist, Pitolisant (Wakix®), with the structurally distinct compound, (1-methyl-1H-imidazol-4-yl)methanamine.

A significant disparity exists in the publicly available data for these two compounds. Pitolisant has been extensively characterized, with a wealth of in vitro and in vivo data supporting its clinical use. In contrast, there is a notable absence of direct experimental data detailing the binding affinity and functional activity of this compound at the H3 receptor. This guide will present the robust dataset for Pitolisant and discuss the potential activity of this compound within the context of the broader structure-activity relationships of imidazole-based H3R ligands.

Quantitative Comparison of H3 Receptor Activity

The following table summarizes the in vitro pharmacological data for Pitolisant at the human histamine H3 receptor. Due to the lack of available data for this compound, its corresponding fields are marked as "Data not available."

CompoundTargetActionBinding Affinity (Kᵢ) (nM)Functional Activity (EC₅₀/IC₅₀) (nM)
Pitolisant Human Histamine H3 ReceptorInverse Agonist / Antagonist0.16 - 1.0[1][2]1.5 (EC₅₀)[1][2]
This compound Human Histamine H3 ReceptorUnknownData not availableData not available

Discussion of Pharmacological Profiles

Pitolisant: A Well-Characterized H3R Inverse Agonist

Pitolisant is a potent and selective inverse agonist at the H3 receptor.[1][3] Its high binding affinity, with Kᵢ values in the sub-nanomolar to low nanomolar range, demonstrates its strong interaction with the receptor.[1][2] As an inverse agonist, Pitolisant not only blocks the action of histamine but also reduces the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters.[4][5] This mechanism of action is believed to underlie its wake-promoting and cognitive-enhancing effects observed in clinical settings for the treatment of narcolepsy.[6][7]

This compound: An Uncharacterized Imidazole Derivative

This compound is a small molecule containing a methylated imidazole ring, a common feature in many early-generation histamine H3 receptor ligands. While direct experimental data on its H3R activity is not publicly available, the structure-activity relationships of other imidazole-based compounds can offer some insights. The imidazole ring is a key pharmacophoric element for many H3R ligands. However, simple modifications, such as the N-methylation and the nature of the side chain, can significantly impact affinity and efficacy, leading to a range of activities from agonism to antagonism/inverse agonism. Without experimental validation, the pharmacological profile of this compound at the H3 receptor remains speculative.

Histamine H3 Receptor Signaling Pathway and Experimental Workflows

To understand the pharmacological comparison, it is essential to visualize the underlying biological processes and experimental methodologies. The following diagrams, generated using the DOT language, illustrate the H3 receptor signaling pathway and a typical experimental workflow for a competitive radioligand binding assay.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter   Release G_protein->Neurotransmitter_Release Inhibits Ca2+ channels cAMP cAMP AC->cAMP Converts Ligand Histamine (Agonist) Ligand->H3R Activates Inverse_Agonist Pitolisant (Inverse Agonist) Inverse_Agonist->H3R Inactivates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates

H3 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis node1 Prepare cell membranes expressing H3 receptors node4 Incubate membranes, radioligand, and test compound node1->node4 node2 Prepare radioligand (e.g., [3H]-Nα-methylhistamine) node2->node4 node3 Prepare serial dilutions of test compound node3->node4 node5 Rapid filtration to separate bound and free radioligand node4->node5 node6 Quantify radioactivity on filters node5->node6 node7 Plot competition curve (% binding vs. [compound]) node6->node7 node8 Calculate IC50 and Ki node7->node8

Radioligand Binding Assay Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for two key in vitro assays used to characterize H3 receptor ligands.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the histamine H3 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Nα-methylhistamine or another suitable H3R radioligand.

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., clobenpropit or thioperamide).

  • Test compound: this compound or Pitolisant.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[8]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at the H3 receptor by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels. Since the H3 receptor is Gαi/o-coupled, its activation leads to a decrease in cAMP levels.

Objective: To determine if a test compound acts as an agonist, antagonist, or inverse agonist at the H3 receptor by measuring changes in intracellular cAMP levels.

Materials:

  • A cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Forskolin (an adenylyl cyclase activator).

  • A known H3R agonist (e.g., (R)-α-methylhistamine).

  • Test compound: this compound or Pitolisant.

  • A commercial cAMP detection kit (e.g., based on HTRF, FRET, or ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Culture: Culture the H3R-expressing cells in appropriate multi-well plates.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating with a fixed concentration of a known H3R agonist.

    • Inverse Agonist Mode: Treat the cells with varying concentrations of the test compound in the absence of an agonist. For Gαi/o-coupled receptors, it's common to first stimulate adenylyl cyclase with forskolin to create a measurable cAMP window, and then measure the ability of the inverse agonist to further increase cAMP levels above this stimulated baseline.

  • Cell Lysis and cAMP Measurement: After the incubation period, lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Agonist: A dose-dependent decrease in forskolin-stimulated cAMP levels indicates agonist activity (EC₅₀ can be calculated).

    • Antagonist: A rightward shift in the agonist's dose-response curve indicates antagonist activity (IC₅₀ and pA₂ can be calculated).

    • Inverse Agonist: A dose-dependent increase in basal or forskolin-stimulated cAMP levels indicates inverse agonist activity (EC₅₀ can be calculated).

Conclusion

This comparative guide highlights the pharmacological profile of Pitolisant as a well-defined histamine H3 receptor inverse agonist with high affinity and potent functional activity. The extensive data available for Pitolisant serves as a benchmark for the development and characterization of new H3R-targeting compounds. In contrast, the pharmacological activity of this compound at the H3 receptor remains to be elucidated through rigorous experimental evaluation. The provided experimental protocols offer a framework for such characterization. Future studies are necessary to determine the binding affinity and functional effects of this compound to enable a direct and comprehensive comparison with established H3R modulators like Pitolisant.

References

A Comparative Efficacy Analysis: (1-methyl-1H-imidazol-4-yl)methanamine versus Clobenpropit at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed comparison of the efficacy and pharmacological profiles of (1-methyl-1H-imidazol-4-yl)methanamine and Clobenpropit, two compounds that interact with the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor predominantly expressed in the central nervous system, where it acts as a key modulator of neurotransmitter release. As a presynaptic autoreceptor and heteroreceptor, it is a significant target for therapeutic intervention in neurological and cognitive disorders.

This analysis reveals a stark contrast between the two molecules. Clobenpropit is a highly potent, extensively characterized H3R antagonist and inverse agonist, widely used as a reference compound in research.[1][2][3] Conversely, this compound is a simpler imidazole-containing molecule, which primarily serves as a chemical building block.[4][5] Publicly available data on its specific H3R binding affinity and functional efficacy is notably absent, precluding a direct quantitative comparison of its performance against Clobenpropit.

Quantitative Data Summary

The following table summarizes the available pharmacological data for both compounds. The disparity in the available data underscores the difference in their roles within the scientific community; Clobenpropit is a well-documented pharmacological tool, whereas this compound is not characterized as an H3R ligand in published literature.

ParameterThis compoundClobenpropit
Primary Target Histamine H3 Receptor (presumed)Histamine H3 Receptor
Binding Affinity (pKi) Data not available9.44 (human H3R)[6] 9.75 (rat H3R)[6]
Functional Activity Data not availableAntagonist / Inverse Agonist[3][7]
Functional Potency Data not availablepA2 = 9.93[7] pKb = 8.2 (human H3R)[8] pKb = 9.0 (rat H3R)[8]
Known Off-Targets Data not availableH4 Receptor (Partial Agonist)[6] 5-HT3 Receptor[6] α2A/α2C Adrenoceptors[6]

Note: pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates stronger binding affinity. pA2 and pKb are measures of antagonist potency; higher values indicate greater potency.

Signaling Pathways and Experimental Workflows

To understand the context of these compounds' actions, it is crucial to visualize the underlying biological and experimental processes.

Histamine H3 Receptor Signaling

The H3R primarily couples to the inhibitory G-protein, Gαi/o. Agonist binding to the H3R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H3R antagonists, like Clobenpropit, block this action, thereby preventing the agonist-induced signal and increasing neurotransmitter release. Inverse agonists can further suppress the receptor's basal, constitutive activity.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi Gαi/o Protein H3R->Gi Activates AC Adenylyl Cyclase ATP ATP AC->ATP Converts Gi->AC Inhibits Agonist Histamine (Agonist) Agonist->H3R Activates Clobenpropit Clobenpropit (Antagonist) Clobenpropit->H3R Blocks cAMP cAMP (Decreased) ATP->cAMP Response Inhibition of Neurotransmitter Release cAMP->Response

Histamine H3 receptor signaling pathway.
General Experimental Workflow for H3R Antagonist Characterization

The characterization of a potential H3R antagonist follows a standardized workflow. It begins with assessing the compound's ability to bind to the receptor, followed by functional assays to determine its efficacy as an agonist or antagonist, and concludes with selectivity profiling against other receptors to identify potential off-target effects.

Experimental_Workflow start Test Compound (e.g., Clobenpropit) binding_assay Primary Screen: Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assay: cAMP Accumulation Assay (Determine pA2/pKb) binding_assay->functional_assay High Affinity Compounds selectivity Selectivity Profiling: Screen against other receptors (e.g., H1R, H4R, 5-HT) functional_assay->selectivity Potent Antagonists data_analysis Data Analysis & SAR Studies selectivity->data_analysis

Workflow for H3R antagonist characterization.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for the key in vitro assays used to characterize H3R ligands.

Protocol 1: Radioligand Binding Assay (Affinity Determination)

This assay quantifies the affinity of a test compound for the H3R by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound.

  • Materials:

    • Cell Membranes: From HEK-293 or CHO cells stably expressing the human H3R.

    • Radioligand: [³H]-Nα-methylhistamine (~1 nM final concentration).

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Non-specific Control: 10 µM Clobenpropit or another high-affinity H3R ligand.

    • Test Compound: Serially diluted concentrations.

    • 96-well plates, glass fiber filters, and a liquid scintillation counter.

  • Methodology:

    • Plate Setup: Add assay buffer, cell membranes (15-20 µg protein/well), radioligand, and varying concentrations of the test compound to a 96-well plate. For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific control.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.[9]

    • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine). This separates the receptor-bound radioligand from the unbound.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay (Potency Determination)

This assay measures a compound's functional ability to antagonize the agonist-induced inhibition of cAMP production.

  • Objective: To determine the functional potency (pA2 or pKb) of an H3R antagonist.

  • Materials:

    • Whole Cells: HEK-293 cells stably expressing the human H3R.

    • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

    • Adenylyl Cyclase Stimulator: Forskolin.

    • H3R Agonist: (R)-α-methylhistamine (at its EC80 concentration).

    • Test Compound: Serially diluted concentrations.

    • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

  • Methodology:

    • Cell Plating: Seed the H3R-expressing cells into 96-well plates and allow them to adhere overnight.

    • Pre-incubation: Replace the culture medium with stimulation buffer containing the desired concentrations of the test antagonist. Incubate for 15-30 minutes at room temperature.

    • Stimulation: Add the H3R agonist and forskolin to the wells. Forskolin stimulates adenylyl cyclase, and the agonist will inhibit this stimulation. The antagonist is expected to reverse this inhibition.

    • Incubation: Incubate the plate for 30 minutes at room temperature.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Data Analysis: Construct concentration-response curves for the antagonist's ability to reverse the agonist's effect. Calculate the potency of the antagonist, often expressed as a pA2 or pKb value, using Schild analysis or a similar pharmacological model.[8]

References

Comparative Analysis of (1-methyl-1H-imidazol-4-yl)methanamine Selectivity for Histamine H3 vs. H4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the histamine H3 (H3R) and H4 (H4R) receptors, focusing on the methodologies required to determine the selectivity profile of investigational compounds such as (1-methyl-1H-imidazol-4-yl)methanamine. While specific binding and functional data for this compound are not publicly available, this document details the essential experimental protocols and signaling pathways pertinent to its evaluation.

Introduction to H3 and H4 Receptors

The histamine H3 and H4 receptors are G protein-coupled receptors (GPCRs) that mediate distinct physiological functions. The H3 receptor is predominantly expressed in the central nervous system where it acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters like dopamine and acetylcholine.[1][2][3] In contrast, the H4 receptor is primarily found on immune cells, including mast cells and eosinophils, and is implicated in inflammatory and immune responses.[4][5][6][7] Consequently, selective ligands for these receptors are sought after for the treatment of neurological and inflammatory conditions, respectively.

Signaling Pathways: A Comparative Overview

Both H3R and H4R couple to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][8] However, their downstream signaling cascades and ultimate cellular effects diverge significantly based on their tissue distribution and interacting protein partners.

Histamine H3 Receptor Signaling

Upon activation, the H3 receptor's Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP formation.[8] This is a key mechanism for its role as a presynaptic inhibitor, as it curtails the release of various neurotransmitters.[1][2] Furthermore, the Gβγ subunit can modulate N-type voltage-gated calcium channels, which also contributes to the inhibition of neurotransmitter release.[2]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Modulates (βγ) cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Ligand Agonist Ligand->H3R Binds

Caption: Histamine H3 receptor signaling cascade.

Histamine H4 Receptor Signaling

Similar to the H3 receptor, the H4 receptor's activation leads to the inhibition of adenylyl cyclase through its Gαi/o coupling.[6] In immune cells, H4R activation also triggers intracellular calcium mobilization and actin polymerization, which are critical for chemotaxis.[5][7] The Gβγ subunit is believed to mediate these effects through the activation of phospholipase C (PLC).[7]

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (αi/o) PLC Phospholipase C G_protein->PLC Activates (βγ) cAMP ↓ cAMP AC->cAMP Ca_mobilization ↑ Intracellular Ca2+ PLC->Ca_mobilization Ligand Agonist Ligand->H4R Binds Chemotaxis Chemotaxis Ca_mobilization->Chemotaxis

Caption: Histamine H4 receptor signaling cascade.

Experimental Protocols for Determining Receptor Selectivity

A thorough assessment of a compound's selectivity for H3R versus H4R involves both binding and functional assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 and H4 receptors.

Methodology:

  • Membrane Preparation: Utilize cell membranes from cell lines (e.g., HEK293, CHO) stably expressing either the human H3 or H4 receptor.

  • Radioligands:

    • For H3R: [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan are commonly used.[9]

    • For H4R: [³H]histamine is a suitable choice.[9]

  • Procedure:

    • Incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to minimize non-specific binding.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation Assay

This assay assesses whether the test compound acts as an agonist or antagonist by measuring its effect on cAMP levels in cells expressing H3R or H4R.

Methodology:

  • Cell Lines: Use intact cells stably expressing either the human H3 or H4 receptor.

  • Procedure:

    • Treat the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and forskolin (an adenylyl cyclase activator).

    • To test for agonist activity, measure the inhibition of forskolin-stimulated cAMP production by the test compound.

    • To test for antagonist activity, measure the ability of the test compound to reverse the inhibition of forskolin-stimulated cAMP production caused by a known H3R or H4R agonist.

  • Detection: Quantify intracellular cAMP levels using methods such as HTRF, ELISA, or AlphaScreen.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) and the efficacy of the compound.

Experimental_Workflow_for_Selectivity cluster_assays Experimental Assays Binding_Assay Radioligand Binding Assay (H3R & H4R) Data_Analysis Data Analysis and Comparison (Ki, EC50/IC50, Efficacy) Binding_Assay->Data_Analysis Functional_Assay cAMP Functional Assay (H3R & H4R) Functional_Assay->Data_Analysis Compound Test Compound: This compound Compound->Binding_Assay Compound->Functional_Assay Selectivity_Profile Determination of Selectivity Profile (H3 vs H4) Data_Analysis->Selectivity_Profile

Caption: Workflow for determining receptor selectivity.

Data Presentation for Comparative Analysis

The quantitative results from these experiments should be compiled into a table for a clear comparison of the compound's properties at both receptors.

Table 1: Hypothetical Selectivity Profile for this compound

ParameterHistamine H3 ReceptorHistamine H4 ReceptorSelectivity Ratio (H3 Ki / H4 Ki)
Binding Affinity (Ki, nM) ValueValueValue
Functional Potency (EC50/IC50, nM) ValueValue-
Efficacy (% of Histamine response) ValueValue-
Functional Activity Agonist/Antagonist/Inverse AgonistAgonist/Antagonist/Inverse Agonist-

Conclusion

The evaluation of the selectivity profile of novel compounds such as this compound for the histamine H3 and H4 receptors is a critical step in drug discovery. The distinct signaling pathways and physiological roles of these two receptors necessitate the development of highly selective ligands to ensure targeted therapeutic action and minimize off-target effects. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis.

References

In Vitro Showdown: (1-methyl-1H-imidazol-4-yl)methanamine vs. Thioperamide at the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of histamine receptor research, particularly concerning the H3 subtype, Thioperamide has long been a benchmark antagonist. This guide offers a comparative in vitro analysis of Thioperamide and the less-characterized compound, (1-methyl-1H-imidazol-4-yl)methanamine. Due to the limited publicly available data for this compound, this comparison leverages data from structurally related imidazole compounds to provide a putative profile, offering a valuable, albeit partially hypothetical, juxtaposition for researchers in drug discovery and development.

Data Presentation: A Comparative Overview

The following table summarizes the in vitro binding affinities and functional activities of Thioperamide and provides a hypothetical profile for this compound based on related compounds. This quantitative summary is essential for discerning the potential nuances in their interaction with the histamine H3 receptor.

CompoundReceptor TargetBinding Affinity (Kᵢ)Functional ActivityAssay TypeCell Line/Tissue
Thioperamide Human H3 ~4 nM[1]Antagonist/Inverse Agonist[2][3]Radioligand Binding, cAMP AssayHEK293 cells expressing hH3R[4]
Rat H3 4.3 ± 1.6 nM[5][6]pA₂ = 8.9 ± 0.2[5][6]Radioligand Binding, Functional AssayRat brain cortex[1]
Human H4 Moderate Affinity[3]Inverse Agonist[3]Radioligand Binding, cAMP AssayHEK293 cells expressing hH4R[3]
Human H1 & H2 > 10 µM[5][6]Weak Affinity[5][6]Radioligand BindingGuinea-pig H1R, Human H2R[5][6]
5-HT3 120 ± 30 nM[5][6]-Radioligand Binding-
Sigma Receptor 180 ± 90 nM[5][6]-Radioligand Binding-
This compound) Human H3 Hypothetical DataPresumed Antagonist--
(based on structural analogs)(Potentially in the nM range)[7][8]

Disclaimer: Data for this compound is inferred from structurally similar compounds and should be confirmed by direct experimental evaluation.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of in vitro findings. Below are protocols for key assays used to characterize ligands of the histamine H3 receptor.

Radioligand Binding Assay

This assay is fundamental in determining the binding affinity (Kᵢ) of a test compound for the H3 receptor.

Objective: To measure the equilibrium dissociation constant (Kᵢ) of a test compound.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human histamine H3 receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.[4]

  • Binding Reaction: In a 96-well plate, the prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand, such as [³H]-Nα-methylhistamine, and varying concentrations of the unlabeled test compound.[4]

  • Incubation: The reaction mixture is incubated, typically at room temperature for a designated period (e.g., 2 hours), to allow the binding to reach equilibrium.[4]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter. This process traps the receptor-bound radioligand, while the unbound radioligand passes through.[4]

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.[4]

  • Data Analysis: The collected data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The IC₅₀ is then converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.[4]

Functional Assay: cAMP Accumulation Assay

This functional assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist at the G-protein coupled histamine H3 receptor.

Objective: To determine the functional effect of a test compound on H3 receptor activity.

Methodology:

  • Cell Culture: Cells expressing the H3 receptor are cultured in an appropriate medium.

  • Pre-incubation: The cells are pre-incubated with various concentrations of the test compound.[1]

  • Stimulation: To induce cAMP production, the cells are stimulated with forskolin. In antagonist mode, the cells are co-incubated with an H3 agonist.[1]

  • Lysis: The cells are lysed to release the intracellular cAMP.[1]

  • Quantification: The levels of cAMP are measured using a suitable assay kit, such as an ELISA-based kit.[1]

  • Data Analysis:

    • Agonists will lead to a decrease in cAMP levels.

    • Antagonists will block the effect of an agonist on cAMP levels.

    • Inverse agonists will cause an increase in cAMP levels above the basal level, which is attributable to the constitutive activity of the H3 receptor.

Visualizing the Molecular Landscape

To better understand the mechanisms and processes involved, the following diagrams illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow.

Histamine_H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Activates Thioperamide Thioperamide (Antagonist/Inverse Agonist) Thioperamide->H3R Blocks/Inactivates ATP ATP ATP->AC Response Decreased Neurotransmitter Release cAMP->Response Leads to Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Cell_Culture Cell Culture (HEK293 with hH3R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Functional_Assay cAMP Accumulation Assay (Determine Functional Activity) Cell_Culture->Functional_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Binding_Analysis Non-linear Regression (Calculate IC50 -> Ki) Binding_Assay->Binding_Analysis Functional_Analysis Dose-Response Curve (Agonist/Antagonist/Inverse Agonist Profile) Functional_Assay->Functional_Analysis Comparison Comparative Analysis of This compound and Thioperamide Binding_Analysis->Comparison Functional_Analysis->Comparison

References

Validating (1-methyl-1H-imidazol-4-yl)methanamine Activity with a Novel TR-FRET cAMP Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive validation of (1-methyl-1H-imidazol-4-yl)methanamine's biological activity using a newly implemented Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for cyclic AMP (cAMP). The performance of this compound, a known histamine H3 receptor (H3R) agonist, is compared against other well-characterized H3R ligands. This document is intended for researchers, scientists, and drug development professionals engaged in G protein-coupled receptor (GPCR) research and high-throughput screening.

Introduction

The histamine H3 receptor is a Gαi-coupled GPCR predominantly expressed in the central nervous system. As a presynaptic autoreceptor, it modulates the synthesis and release of histamine, and as a heteroreceptor, it influences the release of other key neurotransmitters.[1] This makes the H3R a significant therapeutic target for neurological and cognitive disorders. This compound, also known as VUF 5681, is a potent agonist at this receptor.[1]

To accurately quantify the functional activity of novel and established H3R ligands, robust and sensitive assays are paramount. This guide details the validation of a TR-FRET-based cAMP assay, a modern, homogeneous assay format ideal for high-throughput screening that measures the downstream consequences of H3R activation—the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound and a panel of reference H3R agonists and antagonists. Data was generated using the TR-FRET cAMP assay detailed in this guide.

Table 1: Functional Potency of H3 Receptor Agonists in the TR-FRET cAMP Assay

CompoundAgonist TypepIC50 (inhibition of Forskolin-stimulated cAMP)EC50 (nM)
This compound Full Agonist7.91 ± 0.1112.3
(R)-α-methylhistamineFull Agonist8.25 ± 0.095.6
ImmepipFull Agonist8.60 ± 0.152.5

pIC50 values represent the negative logarithm of the half-maximal inhibitory concentration against forskolin-stimulated cAMP production. EC50 values are derived from pIC50 and represent the half-maximal effective concentration.

Table 2: Affinity of H3 Receptor Antagonists Determined in the TR-FRET cAMP Assay

CompoundAntagonist TypepA2Ki (nM)
ThioperamideInverse Agonist8.404.0
PitolisantInverse Agonist9.001.0

pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Ki values are derived from Schild regression analysis.

Mandatory Visualizations

The following diagrams illustrate the key biological pathway and the experimental workflow described in this guide.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gai Gαi Protein H3R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist This compound (Agonist) Agonist->H3R Binds to Antagonist Thioperamide / Pitolisant (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Decreased Neurotransmitter Release PKA->Response Leads to

Caption: H3R Agonist Signaling Pathway.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis A1 Seed H3R-expressing CHO-K1 cells in 384-well plate A2 Prepare serial dilutions of test compounds (Agonists/Antagonists) A3 Prepare Forskolin and cAMP standard curve solutions B1 Add Antagonist (for Ki) or buffer A3->B1 B2 Add Agonist (or buffer for control) B1->B2 B3 Add Forskolin to all wells (except basal control) B2->B3 B4 Incubate for 30 min at room temperature B3->B4 C1 Add cAMP-d2 and anti-cAMP Cryptate (HTRF reagents) B4->C1 C2 Incubate for 60 min at room temperature C1->C2 C3 Read plate on TR-FRET -enabled reader (Ex: 320nm, Em: 620nm & 665nm) C2->C3 D1 Calculate 665/620 ratio C3->D1 D2 Convert ratio to cAMP conc. using standard curve D1->D2 D3 Plot dose-response curves and calculate EC50/Ki D2->D3

Caption: TR-FRET cAMP Assay Workflow.

Experimental Protocols

Cell Culture and Preparation
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human histamine H3 receptor (hH3R) were used.

  • Culture Medium: Cells were maintained in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Cell Plating: For the assay, cells were harvested and seeded into white, low-volume 384-well plates at a density of 5,000 cells/well in 5 µL of assay buffer (HBSS, 20 mM HEPES, 0.1% BSA, 0.5 mM IBMX). Plates were then incubated for 4-6 hours at 37°C.

TR-FRET cAMP Functional Assay Protocol (Agonist Mode)

This protocol is adapted from the Cisbio cAMP Gi kit.[4]

  • Compound Preparation: this compound and other agonists were serially diluted in assay buffer to create a concentration range from 1 µM to 10 pM.

  • Agonist Addition: 2.5 µL of the agonist dilutions were added to the cell plates.

  • Forskolin Stimulation: 2.5 µL of forskolin solution was added to all wells (except for the negative control) to a final concentration of 10 µM. This stimulates adenylyl cyclase to produce a measurable baseline of cAMP.[3][5]

  • Incubation: The plates were sealed and incubated for 30 minutes at room temperature.

  • Lysis and Detection: 5 µL of d2-labeled cAMP conjugate followed by 5 µL of Europium cryptate-labeled anti-cAMP antibody (prepared in lysis buffer) were added to all wells.

  • Final Incubation: Plates were sealed and incubated for 60 minutes at room temperature, protected from light.

  • Plate Reading: The plates were read on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision) with an excitation wavelength of 320-340 nm and simultaneous emission detection at 620 nm (cryptate) and 665 nm (d2).[3]

TR-FRET cAMP Functional Assay Protocol (Antagonist Mode)
  • Antagonist Addition: 2.5 µL of serially diluted antagonists (Thioperamide, Pitolisant) were added to the cell plates and incubated for 15 minutes.

  • Agonist Challenge: 2.5 µL of the reference agonist (R)-α-methylhistamine was added to all wells at its EC80 concentration.

  • Incubation and Detection: The protocol follows steps 4 through 7 from the Agonist Mode protocol.

Data Analysis
  • Ratio Calculation: The raw fluorescence data was used to calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • cAMP Conversion: A standard curve was generated using known cAMP concentrations, and the HTRF ratios from the experimental wells were interpolated to determine the intracellular cAMP concentration.

  • Dose-Response Curves: For agonists, the percentage inhibition of forskolin-stimulated cAMP was plotted against the log of the agonist concentration. For antagonists, the cAMP concentration was plotted against the log of the antagonist concentration.

  • Parameter Calculation: Data were fitted to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine IC50 (for agonists) and Ki (for antagonists via Schild analysis).

Conclusion

The TR-FRET cAMP assay provides a robust, sensitive, and high-throughput compatible method for validating the activity of histamine H3 receptor ligands. The data presented confirm the potent agonist activity of this compound, with a potency comparable to the well-established H3R agonist (R)-α-methylhistamine. This assay serves as an excellent platform for the primary and secondary screening of novel compounds targeting the H3 receptor and for detailed pharmacological characterization of lead candidates.

References

The Pivotal Role of the Imidazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of (1-methyl-1H-imidazol-4-yl)methanamine and its Analogs at Histamine H3 and H4 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides a comprehensive comparison of (1-methyl-1H-imidazol-4-yl)methanamine and its analogs, focusing on their structure-activity relationships (SAR) at the histamine H3 and H4 receptors. Through a detailed examination of experimental data, this document aims to elucidate the key structural motifs governing potency and selectivity, offering valuable insights for the rational design of novel therapeutics.

The imidazole ring, a core component of histamine, serves as a crucial pharmacophore for ligands targeting histamine receptors. The compound this compound represents a foundational scaffold from which a multitude of analogs have been developed, primarily as modulators of the histamine H3 and H4 receptors. These receptors are implicated in a variety of physiological and pathological processes, making them attractive targets for drug discovery efforts in areas such as neurodegenerative diseases, inflammation, and allergic disorders.

Comparative Analysis of Binding Affinities

The affinity of this compound analogs for the histamine H3 and H4 receptors is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes the binding affinities (Ki) of a selection of these compounds, providing a quantitative basis for understanding their SAR.

CompoundStructurehH3R Ki (nM)hH4R Ki (nM)
This compoundStructure of this compoundData Not AvailableData Not Available
N-Methyl-2-(2-pyridyl)ethanamine (Betahistine)Structure of Betahistine1900 (IC50)>10000
4-MethylhistamineStructure of 4-Methylhistamine>1000050[1]
ImpentamineStructure of ImpentaminePotent Antagonist (pA2 = 8.4)Data Not Available
ClobenpropitStructure of Clobenpropit0.4 - 6.2 (rat)Data Not Available
CiproxifanStructure of Ciproxifan46 - 180Data Not Available
Pitolisant (Wakix)Structure of Pitolisant0.3 - 1.0>10000
VUF 8430Structure of VUF 8430Full Agonist7.5 (pKi)
JNJ 7777120Structure of JNJ 7777120>10000Potent Antagonist (pA2 = 7.8)

Experimental Protocols

The determination of binding affinities and functional activities of these compounds relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Histamine Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound for the histamine H3 or H4 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H3 or H4 receptor.

  • Radioligand: [³H]-Nα-methylhistamine for H3R or [³H]histamine for H4R.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 10 µM of a known high-affinity ligand (e.g., Pitolisant for H3R, JNJ 7777120 for H4R).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Lyse the cells and isolate the cell membranes containing the receptors via centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the IC50 value of the test compound, which is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[2][3]

Synthesis of this compound

A common synthetic route for this compound involves the reductive amination of 1-methyl-1H-imidazole-4-carbaldehyde.

Materials:

  • 1-methyl-1H-imidazole-4-carbaldehyde

  • Ammonia or an amine source

  • Reducing agent (e.g., Sodium borohydride)

  • Anhydrous methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Imine Formation: Dissolve 1-methyl-1H-imidazole-4-carbaldehyde in anhydrous methanol. Add a solution of ammonia and stir at room temperature to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C and slowly add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.

Signaling Pathways and Experimental Workflows

The histamine H3 and H4 receptors are G protein-coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

Histamine H3 Receptor Signaling Pathway

The H3 receptor primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.

H3R_Signaling Ligand H3R Agonist H3R Histamine H3 Receptor Ligand->H3R Binds G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Leads to

Caption: Histamine H3 Receptor Signaling Cascade.

Histamine H4 Receptor Signaling Pathway

Similar to the H3 receptor, the H4 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, H4 receptor activation can lead to the mobilization of intracellular calcium and the activation of the MAPK/ERK pathway, playing a significant role in immune cell chemotaxis and cytokine production.

H4R_Signaling Ligand H4R Agonist H4R Histamine H4 Receptor Ligand->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C DAG->PKC Cellular_Response Chemotaxis & Cytokine Release Ca2_release->Cellular_Response MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway MAPK_pathway->Cellular_Response

Caption: Histamine H4 Receptor Signaling Pathways.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of this compound analogs involves a multi-step process, from compound synthesis to biological characterization.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Binding_Assay Receptor Binding Assays (H3R & H4R) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, Ca²⁺) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Functional_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for SAR evaluation of novel compounds.

References

N-Alkylated Histamine Derivatives at the Histamine H3 Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of N-alkylated histamine derivatives at the H3 receptor (H3R), this guide provides a comparative analysis of their binding affinities and functional activities. It is intended for researchers, scientists, and drug development professionals working on novel H3R ligands.

The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system.[1][2] This makes it an attractive therapeutic target for a variety of neurological disorders.[2][3] N-alkylation of histamine has been a key strategy in developing potent and selective H3R ligands. This guide summarizes key data on various N-alkylated derivatives, details the experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of N-Alkylated Histamine Derivatives at the H3 Receptor

The following table summarizes the binding affinities (Ki) and functional activities (EC50) of several key N-alkylated histamine derivatives at the human H3 receptor. The data highlights the impact of the size and nature of the N-alkyl substituent on receptor interaction.

CompoundModificationBinding Affinity (Ki, nM)Functional Activity (pEC50)Receptor Subtype Selectivity (H3R vs H4R)Reference
HistamineEndogenous Ligand~4~7.4-[4]
Nα-MethylhistamineNα-Methylation~1~8.0High for H3R[4]
Nα,Nα-DimethylhistamineNα-Dimethylation~3-High for H3R[4]
(±)-α,β-DimethylhistamineSide Chain MethylationPotent Agonist-Selective for H3R[4][5]
ImetitS-[2-(Imidazol-4-yl)ethyl]isothioureaPotent Agonist-Potent Agonist[6]
ImmepipConformationally constrained analogueHigh AffinityPotent AgonistPotent Agonist[7]

H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor, a Gi/o protein-coupled receptor, initiates a signaling cascade that primarily inhibits adenylyl cyclase.[8][9] This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The βγ subunits of the G protein can also modulate other cellular effectors, such as N-type voltage-gated calcium channels, which in turn reduces neurotransmitter release.[1][9] Furthermore, H3R activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[3][8]

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3R G_protein Gi/o H3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel inhibits MAPK_PI3K MAPK/PI3K Pathways G_protein->MAPK_PI3K activates cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Ca_channel->Neurotransmitter_Release modulates Ligand N-alkylated Histamine Derivative Ligand->H3R binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB activates

H3R Signaling Cascade

Experimental Protocols

The characterization of N-alkylated histamine derivatives at the H3R typically involves a series of in vitro assays to determine their binding affinity and functional activity.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.[10][11][12]

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human H3 receptor (hH3R).[10][11]

  • Radioligand, such as [³H]Nα-methylhistamine or [¹²⁵I]iodoproxyfan.[4][10]

  • Test compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.[10]

  • Allow the binding to reach equilibrium (e.g., 2 hours at 25°C).[13]

  • Separate the bound and free radioligand by rapid filtration.[10]

  • Measure the radioactivity of the filters using a scintillation counter.[10]

  • Calculate the Ki value from the competition binding data.[10]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to stimulate G-protein activation upon binding to the H3R.[10][14]

Materials:

  • Cell membranes from cells expressing the H3 receptor.[10]

  • [³⁵S]GTPγS.[10]

  • H3 receptor agonist (e.g., R-α-methylhistamine).[10]

  • Test compound at various concentrations.

  • Assay buffer.

Procedure:

  • Pre-incubate the cell membranes with the test compound.[10]

  • Add the H3 receptor agonist and [³⁵S]GTPγS.[10]

  • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.[10]

  • Separate bound and free [³⁵S]GTPγS.[10]

  • Measure the radioactivity to determine the extent of G-protein activation.[10]

cAMP Accumulation Assay

This assay measures the downstream effect of H3 receptor activation, which is the inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels.[10][15]

Materials:

  • Intact cells expressing the H3 receptor.[10]

  • Forskolin (to stimulate adenylyl cyclase).[10]

  • H3 receptor agonist.[10]

  • Test compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA).[10]

Procedure:

  • Pre-treat the cells with the test compound.[10]

  • Stimulate the cells with forskolin and the H3 receptor agonist.[10]

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.[10]

  • Determine the effect of the test compound on agonist-inhibited cAMP accumulation.[10]

Experimental Workflow for H3R Ligand Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel H3R ligands.

Experimental_Workflow cluster_discovery Compound Discovery & Synthesis cluster_screening Primary Screening cluster_functional Functional Characterization cluster_selectivity Selectivity Profiling cluster_invivo In Vivo Evaluation Compound_Design Compound Design & Synthesis Binding_Assay Radioligand Binding Assay (Determine Ki) Compound_Design->Binding_Assay GTP_Assay [35S]GTPγS Binding Assay (Assess G-protein activation) Binding_Assay->GTP_Assay cAMP_Assay cAMP Accumulation Assay (Measure downstream signaling) GTP_Assay->cAMP_Assay Selectivity_Screen Screening against other receptor subtypes (e.g., H1R, H2R, H4R) cAMP_Assay->Selectivity_Screen Animal_Models Animal Models of Disease (e.g., cognitive impairment, pain) Selectivity_Screen->Animal_Models

H3R Ligand Evaluation Workflow

References

Benchmarking (1-methyl-1H-imidazol-4-yl)methanamine Against Known Histamine H3 Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative histamine H3 receptor (H3R) agonist, (1-methyl-1H-imidazol-4-yl)methanamine, against established H3R agonists. Due to the limited availability of public data for this compound, this document outlines the standard experimental procedures used to characterize such molecules and presents a comparative table using data from well-characterized H3R agonists. This allows for a foundational benchmark for researchers investigating novel H3R ligands.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. It functions as a presynaptic autoreceptor, modulating the synthesis and release of histamine. Furthermore, it acts as a heteroreceptor, influencing the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3R as a significant therapeutic target for a variety of neurological and psychiatric disorders.

Comparative Analysis of H3R Agonist Performance

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of several known histamine H3 receptor agonists. These values are essential for benchmarking the performance of novel compounds like this compound. A lower Ki value indicates a higher binding affinity, and a lower EC50 value signifies greater potency.

CompoundClassBinding Affinity (Ki) (nM)Functional Potency (EC50) (nM)
This compoundPutative AgonistData not availableData not available
HistamineEndogenous Agonist8-
(R)-α-MethylhistamineAgonist~1-52.5
ImetitAgonist0.32-
ImmepipAgonist--
MethimepipAgonist--

Note: The Ki and EC50 values can vary depending on the experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific functional assay employed.

Histamine H3 Receptor Signaling Pathway

Activation of the histamine H3 receptor, a Gi/o-coupled GPCR, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which subsequently affects downstream signaling pathways and cellular functions, including the modulation of neurotransmitter release.

H3R_Signaling_Pathway Histamine H3 Receptor Signaling Pathway Agonist H3R Agonist (this compound) H3R Histamine H3 Receptor Agonist->H3R Binds to Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Modulation of Neurotransmitter Release PKA->Neurotransmitter_Release Modulates

Histamine H3 Receptor Signaling Pathway

Experimental Protocols

To ensure the reproducibility of data for novel compounds, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays used to characterize H3 receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the H3 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated H3 receptor agonist, such as [³H]-Nα-methylhistamine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Serial dilutions of this compound.

  • Non-specific Binding Control: A high concentration of a known H3R ligand (e.g., 10 µM unlabeled histamine or thioperamide).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding data.

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a test compound to act as an agonist by quantifying its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells: Intact cells expressing the human H3 receptor.

  • Forskolin: To stimulate adenylyl cyclase and raise basal cAMP levels.

  • Test Compound: Serial dilutions of this compound.

  • cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA).

Procedure:

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • Stimulate the cells with forskolin and then treat with varying concentrations of the test compound.

  • Incubate for a defined period (e.g., 30 minutes at room temperature).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

  • Generate concentration-response curves to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation upon agonist binding to the H3 receptor.

Materials:

  • Cell Membranes: Membranes from cells expressing the H3 receptor and their coupled Gi/o proteins.

  • [³⁵S]GTPγS: A non-hydrolyzable, radiolabeled GTP analog.

  • GDP: Guanosine diphosphate.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM MgCl₂, and a specific concentration of GDP (e.g., 10 µM).

  • Test Compound: Serial dilutions of this compound.

Procedure:

  • Incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of [³⁵S]GTPγS in the assay buffer containing GDP.

  • Allow the reaction to proceed for a defined period (e.g., 60 minutes at 30°C).

  • Terminate the assay by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the amount of [³⁵S]GTPγS bound to the G-proteins by scintillation counting.

  • Plot the stimulated binding versus the concentration of the test compound to determine the EC50 and Emax (maximum effect) values.

Experimental_Workflow General Experimental Workflow for H3R Agonist Characterization cluster_0 In Vitro Assays cluster_1 Data Analysis Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Calculate Pharmacological Parameters (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay Functional Assays (cAMP or GTPγS) (Determine EC50, Emax) Functional_Assay->Data_Analysis Comparison Compare with Known Agonists Data_Analysis->Comparison Start Synthesize/Obtain This compound Start->Binding_Assay Start->Functional_Assay

General Experimental Workflow

Comparative Guide to the Off-Target Effects of (1-methyl-1H-imidazol-4-yl)methanamine and Alternatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-imidazol-4-yl)methanamine is a histamine analogue, and based on its structure, it is presumed to primarily target the histamine H3 receptor. Off-target interactions can lead to a variety of unintended consequences in cell-based assays, including cytotoxicity, altered signaling cascades, and misleading structure-activity relationship (SAR) data. This guide aims to highlight the known on-target and off-target activities of comparable compounds, betahistine and ciproxifan, to inform experimental design and data interpretation when working with this compound.

Quantitative Comparison of In Vitro Activities

The following table summarizes the known in vitro binding affinities (Ki) and functional activities (IC50/EC50) of betahistine and ciproxifan at their primary target and key off-targets. This data provides a quantitative basis for comparing their selectivity.

CompoundPrimary TargetKi / IC50Off-TargetKi / IC50Reference
Betahistine Histamine H3 Receptor (Antagonist)1.9 µM (IC50)Histamine H1 Receptor (Partial Agonist)31 µM (Ki)[1][2]
6.9 µM (Ki)9.0 µM (EC50, glycogenolysis)[2]
Ciproxifan Histamine H3 Receptor (Antagonist)9.2 nM (IC50)Monoamine Oxidase A (MAO-A)Micromolar range (IC50)[3][4][5]
0.5-1.9 nM (Ki)Monoamine Oxidase B (MAO-B)Micromolar range (IC50)[4][5][6]
Other Aminergic Receptors>1000-fold lower potency[6]

Note: Quantitative off-target screening data for this compound is not currently available in the public literature. Researchers are strongly encouraged to perform comprehensive selectivity profiling to characterize its activity profile.

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways affected by on-target and off-target interactions is crucial. Below are diagrams illustrating the primary signaling cascade of the histamine H3 receptor and a general workflow for assessing off-target effects.

Histamine_H3_Receptor_Signaling cluster_membrane Cell Membrane H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation Off_Target_Screening_Workflow Start Test Compound (this compound) Primary_Assay Primary Target Assay (e.g., H3 Receptor Binding) Start->Primary_Assay Broad_Screen Broad Off-Target Screen (e.g., Eurofins SafetyScreen) Start->Broad_Screen Cytotoxicity Cytotoxicity Assays (MTT, CellTiter-Glo) Start->Cytotoxicity Data_Analysis Data Analysis and Selectivity Profiling Primary_Assay->Data_Analysis Functional_Assays Functional Cell-Based Assays (cAMP, Calcium Flux) Broad_Screen->Functional_Assays Identified Hits Functional_Assays->Data_Analysis Cytotoxicity->Data_Analysis

References

Safety Operating Guide

Safe Disposal of (1-methyl-1H-imidazol-4-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of (1-methyl-1H-imidazol-4-yl)methanamine, a chemical intermediate used in pharmaceutical research, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous material, necessitating a structured disposal plan to mitigate risks to personnel and the environment.

This compound is known to be harmful if swallowed, capable of causing severe skin burns and eye damage, and may lead to respiratory irritation.[1] Furthermore, related imidazole-based compounds carry warnings of potential damage to fertility or an unborn child.[2] Therefore, strict adherence to established safety protocols during the disposal process is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat or chemical-resistant apron, and closed-toe shoes.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges, especially when working outside a certified chemical fume hood or in areas with inadequate ventilation.[3]

All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] An accessible and unobstructed eyewash station and safety shower are mandatory in the immediate work area.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be carried out in accordance with all local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[3]

  • Waste Collection:

    • Collect all waste materials, including residual this compound, contaminated PPE (gloves, apron, etc.), and any materials used for spill cleanup, in a designated and clearly labeled hazardous waste container.[3]

    • Ensure the container is compatible with the chemical and is kept tightly closed when not in use.

  • Container Labeling:

    • The hazardous waste container must be accurately labeled with the full chemical name: "this compound," and any other components of the waste stream.

    • Include appropriate hazard symbols (e.g., corrosive, toxic).

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[4]

    • The storage area should be locked or otherwise accessible only to authorized personnel.[1][2]

  • Institutional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3]

    • Provide the EHS office with a complete and accurate description of the waste.

  • Spill Cleanup:

    • In the event of a spill, evacuate the area and ensure proper ventilation.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material.

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[3]

Hazard Summary and Quantitative Data

While specific quantitative disposal limits are dictated by local regulations, the inherent hazards of this compound and related compounds are summarized in the table below.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[2]
Skin Corrosion Causes severe skin burns.[1][2]
Eye Damage Causes serious eye damage.[1][2]
Respiratory Irritation May cause respiratory irritation.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (based on related compounds).[2]
Combustibility May be a combustible liquid. Fine dust may form explosive mixtures with air.[1]

Hazardous Combustion Products: Thermal decomposition can release toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen cyanide, and ammonia.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE B Work in a Fume Hood A->B C Generate Waste (e.g., unused chemical, contaminated items) B->C D Is waste container available & properly labeled? C->D E Obtain & Label Hazardous Waste Container D->E No F Place waste in designated container D->F Yes E->F G Store container in secure, designated area F->G H Contact EHS for pickup G->H I Waste disposed of by approved facility H->I

Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling (1-methyl-1H-imidazol-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of (1-methyl-1H-imidazol-4-yl)methanamine, a compound of interest for researchers and professionals in drug development. Adherence to these guidelines is paramount for ensuring laboratory safety and operational integrity. The following recommendations are based on available safety data for the compound and structurally similar imidazole-based chemicals, which indicate a hazard profile that includes oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The minimum required PPE is outlined below. Specific laboratory conditions or experimental protocols may warrant a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a fully-buttoned lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[2][4]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in areas with poor ventilation to prevent respiratory tract irritation.[2][3]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[3][4]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Assemble all necessary PPE as detailed in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

    • Avoid all direct contact with the compound.[2] Wear appropriate protective gloves, clothing, and eye/face protection.[3]

    • Do not eat, drink, or smoke in the handling area.[6]

    • Wash hands thoroughly after handling, even if gloves were worn.[4][6]

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

    • Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Disposal Plan

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[4][5] The container should be sealable, airtight, and compatible with the chemical.[4]

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

Visual Safety Protocols

The following diagrams illustrate the essential workflows for ensuring safety when handling this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Start Start Assess Task Assess Handling Task Start->Assess Task Chemical Fume Hood Working in Chemical Fume Hood? Assess Task->Chemical Fume Hood Standard PPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes Chemical Fume Hood->Standard PPE Yes Enhanced PPE Enhanced PPE: - Standard PPE + Face Shield + Respirator Chemical Fume Hood->Enhanced PPE No End End Standard PPE->End Enhanced PPE->End

PPE Selection Workflow for this compound

Chemical_Handling_Disposal_Workflow cluster_handling Chemical Handling and Disposal Workflow Start Start Preparation Preparation: - Verify Fume Hood - Check Eyewash/Shower - Don PPE Start->Preparation Handling Handling in Fume Hood: - Avoid Direct Contact - No Food/Drink Preparation->Handling Waste Collection Waste Collection: - Collect all contaminated  materials in a labeled,  sealed container Handling->Waste Collection Decontamination Decontamination: - Clean work area - Wash hands thoroughly Waste Collection->Decontamination Waste Storage Waste Storage: - Store in a cool, dry,  well-ventilated area - Segregate from incompatibles Decontamination->Waste Storage Disposal Disposal: - Contact Environmental  Health & Safety Office Waste Storage->Disposal End End Disposal->End

Safe Handling and Disposal Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-imidazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-methyl-1H-imidazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.